Methyl 3-formylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBCUAQEZINCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348623 | |
| Record name | methyl 3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52178-50-4 | |
| Record name | methyl 3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAS 52178-50-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-formylbenzoate
CAS Number: 52178-50-4
This technical guide provides a comprehensive overview of Methyl 3-formylbenzoate, a versatile organic compound with significant applications in chemical synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and relevant biological pathways.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2][3] It is also known by its synonyms, including Methyl benzaldehyde-3-carboxylate and 3-Carbomethoxybenzaldehyde.[1] The compound's key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52178-50-4 | [1][2][4] |
| Molecular Formula | C₉H₈O₃ | [1][2][3] |
| Molecular Weight | 164.16 g/mol | [1][2][3] |
| Appearance | Solid | [4][5][6] |
| Melting Point | 48-52 °C | [4][5][6] |
| InChI Key | UVSBCUAQEZINCQ-UHFFFAOYSA-N | [1][4][5][6] |
| SMILES | COC(=O)c1cccc(C=O)c1 | [1][4][5][6] |
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, and multiplets in the aromatic region for the benzene (B151609) ring protons, along with a singlet for the aldehyde proton.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and aldehyde groups, the methyl carbon of the ester, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester and aldehyde groups, and C-H stretching of the aromatic ring and aldehyde.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.
Synthesis of this compound
While specific, detailed industrial synthesis protocols for this compound are proprietary, a general laboratory-scale synthesis can be conceptualized based on standard organic chemistry reactions. A plausible synthetic route involves the esterification of 3-formylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.
Applications and Experimental Protocols
This compound is a valuable precursor in the synthesis of various bioactive molecules. Key applications include its use in the preparation of porphyrins, enzyme inhibitors, and potential therapeutic agents.
Synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin
This compound can be used in the synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin, a class of compounds with applications in photodynamic therapy and catalysis. The synthesis is typically achieved via the Lindsey condensation method.
Experimental Protocol (Lindsey Porphyrin Synthesis):
-
Condensation: A solution of this compound and pyrrole (B145914) (in equimolar amounts) in a chlorinated solvent (e.g., dichloromethane) is stirred at room temperature. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to initiate the condensation reaction, leading to the formation of a porphyrinogen (B1241876) intermediate.
-
Oxidation: The porphyrinogen is then oxidized to the corresponding porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. The reaction mixture is stirred at room temperature until the oxidation is complete, indicated by a color change.
-
Purification: The crude porphyrin is purified by column chromatography on silica (B1680970) gel to yield the desired meso-Tetrakis(3-methoxycarbonylphenyl)porphyrin.
-
Hydrolysis: The methyl ester groups are subsequently hydrolyzed to carboxylic acids using a base, such as sodium hydroxide, in a mixture of THF and water, followed by acidification to yield meso-Tetrakis(3-carboxyphenyl)porphyrin.
Synthesis of a SENP1 Protease Inhibitor
This compound is a key starting material in the synthesis of certain inhibitors of Sentrin-specific protease 1 (SENP1), an enzyme involved in the deSUMOylation pathway. Dysregulation of this pathway is implicated in various diseases, including cancer.
Experimental Protocol (Generalised Reductive Amination):
-
A solution of this compound and an appropriate amine in a suitable solvent (e.g., methanol or dichloromethane) is stirred.
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the mixture.
-
The reaction is stirred at room temperature until the reductive amination is complete.
-
The product is then isolated and purified using standard techniques like extraction and chromatography.
The resulting compound can then be further modified to produce the final SENP1 inhibitor.
Potential Role in Amyloid Deposit Detection
This compound is considered a reagent for the detection of amyloid deposits, which are associated with various forms of amyloidosis.[4] While specific protocols are not widely published, the aldehyde functionality allows for its potential use in the development of probes that can bind to amyloid plaques, possibly through the formation of Schiff bases with amine residues within the amyloid aggregates.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.
GHS Hazard Information:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide [mdpi.com]
- 4. Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Methyl 3-Formylbenzoate: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyl 3-formylbenzoate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for the determination of key physical characteristics.
Core Physical and Chemical Properties
This compound is an organic compound that is a derivative of benzoic acid. It features both a methyl ester and a formyl (aldehyde) functional group attached to the benzene (B151609) ring at the 1 and 3 positions, respectively. These functional groups make it a useful intermediate in the synthesis of more complex molecules.
Data Summary
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 48-52 °C | [1] |
| 59-63 °C (literature value) | [1] | |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Insoluble in water; Soluble in ethanol | [4] |
| CAS Number | 52178-50-4 | [1][2][4][5] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the primary physical properties of this compound.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Purity Indication: A sharp melting range (typically 1-2 °C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities.
Determination of Solubility
Objective: To qualitatively assess the solubility of this compound in various solvents.
Methodology:
-
Sample and Solvent Preparation: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: A small volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol) is added to the test tube.
-
Mixing and Observation: The mixture is agitated vigorously for 1-2 minutes. The sample is observed to determine if it has dissolved completely, partially, or not at all.
-
Classification:
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
Logical Workflow Visualization
The following diagram illustrates a common and logical synthetic route to this compound, the Fischer-Speier esterification of 3-formylbenzoic acid. This process is fundamental in organic synthesis for the preparation of esters from carboxylic acids and alcohols.
Caption: Synthetic workflow for this compound via Fischer esterification.
References
An In-depth Technical Guide to Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylbenzoate is an organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its structure incorporates both a methyl ester and an aldehyde functional group, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization.
Chemical Structure and Identification
This compound is a monosubstituted benzene (B151609) derivative with a methyl ester group and a formyl (aldehyde) group at positions 1 and 3 of the aromatic ring, respectively.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Carbomethoxybenzaldehyde, Methyl m-formylbenzoate |
| CAS Number | 52178-50-4 |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Solid |
| Melting Point | 48-52 °C |
| SMILES | COC(=O)c1cccc(C=O)c1 |
| InChI | 1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 |
| InChIKey | UVSBCUAQEZINCQ-UHFFFAOYSA-N |
Synthesis
This compound is typically synthesized via the esterification of 3-formylbenzoic acid. The following diagram illustrates a general workflow for its preparation and purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification of 3-Formylbenzoic Acid
This protocol describes a typical laboratory-scale synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-formylbenzoic acid (1 equivalent), methanol (10-20 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the structure and purity of synthesized this compound.
Caption: General analytical workflow for this compound.
Spectroscopic and Spectrometric Data
The following tables summarize the expected spectral data for this compound.
¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde (-CHO) |
| ~8.4 | s | 1H | Aromatic (H-2) |
| ~8.2 | d | 1H | Aromatic (H-4 or H-6) |
| ~8.0 | d | 1H | Aromatic (H-6 or H-4) |
| ~7.6 | t | 1H | Aromatic (H-5) |
| ~3.9 | s | 3H | Methyl (-OCH₃) |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~166 | Ester Carbonyl (C=O) |
| ~137 | Aromatic (C-3) |
| ~134 | Aromatic (C-1) |
| ~133 | Aromatic (C-6) |
| ~130 | Aromatic (C-4) |
| ~129 | Aromatic (C-5) |
| ~128 | Aromatic (C-2) |
| ~52 | Methyl Carbon (-OCH₃) |
FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H Stretch |
| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi doublet) |
| ~1720-1740 | Ester C=O Stretch |
| ~1690-1710 | Aldehyde C=O Stretch |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1200-1300 | Ester C-O Stretch |
Mass Spectrometry (Electron Ionization)
| m/z | Assignment |
| 164 | Molecular Ion [M]⁺ |
| 163 | [M-H]⁺ |
| 133 | [M-OCH₃]⁺ |
| 105 | [M-COOCH₃]⁺ |
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is typically sufficient. Key parameters include a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals. A wider spectral width (0-220 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to running the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Conclusion
This compound is a key chemical intermediate with well-defined properties and synthetic routes. The analytical techniques outlined in this guide provide a robust framework for its identification, characterization, and quality control, which is essential for its application in research and development. The provided experimental protocols can be adapted to specific laboratory conditions and instrumentation.
References
An In-depth Technical Guide to Methyl 3-formylbenzoate
This technical guide provides a comprehensive overview of methyl 3-formylbenzoate, a versatile organic compound with significant applications in research and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the molecule's chemical and physical properties, outlines a standard experimental protocol for its synthesis, and explores its role as a precursor in the development of bioactive compounds.
Core Properties and Data
This compound, also known as 3-carbomethoxybenzaldehyde, is an aromatic compound containing both an ester and an aldehyde functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Molecular Formula | C₉H₈O₃ | [2][3] |
| CAS Number | 52178-50-4 | [2] |
| Melting Point | 48-52 °C | [4] |
| Appearance | Solid | [4] |
| IUPAC Name | This compound | [1][2] |
| InChI Key | UVSBCUAQEZINCQ-UHFFFAOYSA-N | [4] |
| SMILES String | COC(=O)c1cccc(C=O)c1 | [4] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common laboratory-scale procedure involves the oxidation of a corresponding methyl-substituted precursor. The following is a representative protocol.
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
3-Methylbenzoic acid
-
Thionyl chloride
-
An appropriate oxidizing agent (e.g., manganese dioxide)
-
Dichloromethane (DCM) as a solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for reflux, distillation, and extraction.
Procedure:
-
Esterification of 3-Methylbenzoic Acid:
-
In a round-bottom flask, dissolve 3-methylbenzoic acid in an excess of methanol.
-
Slowly add thionyl chloride to the solution at 0 °C.
-
Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 3-methylbenzoate (B1238549).
-
-
Oxidation to this compound:
-
Dissolve the obtained methyl 3-methylbenzoate in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for instance, activated manganese dioxide, in several portions.
-
Stir the reaction mixture at room temperature for an extended period, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
-
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its bifunctional nature allows for diverse chemical modifications, making it a versatile precursor for creating libraries of compounds for drug screening.
One notable application is in the preparation of inhibitors for SUMO-sentrin specific proteases (SENPs). For instance, it has been used to synthesize methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which demonstrates moderate inhibitory activity against SENP1.[5] SENPs are involved in the regulation of protein activity and localization through the removal of Small Ubiquitin-like Modifier (SUMO) proteins, and their dysregulation is implicated in various diseases, including cancer.
The general workflow for utilizing this compound in the synthesis of a potential SENP1 inhibitor is depicted below.
Furthermore, this compound is utilized in the synthesis of other bioactive compounds, such as N-methyl-sulfonylhydrazone derivatives, which have been investigated as anti-diabetic agents with good plasma stability.[5] It is also a precursor for meso-tetrakis(3-carboxyphenyl)porphyrin, created through condensation with pyrrole.[5]
The involvement of its derivatives in modulating enzyme activity, such as SENP1, points to its potential in influencing cellular signaling pathways. The SUMOylation pathway, regulated by SENPs, is a critical post-translational modification system that impacts a vast array of cellular processes.
References
Technical Guide: Physicochemical Properties of Methyl 3-formylbenzoate
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Melting Point of Methyl 3-formylbenzoate (CAS 52178-50-4)
This document provides a comprehensive overview of the melting point of this compound, a key reagent used in the synthesis of various bioactive compounds.[1] It includes tabulated physical data and a detailed experimental protocol for melting point determination suitable for laboratory verification and purity assessment.
Quantitative Data Summary
The melting point is a critical physical property used to identify a compound and assess its purity.[2][3] For a pure crystalline solid, the melting point is typically a sharp, well-defined range. Impurities tend to lower the melting point and broaden the melting range.[4]
The reported melting point for solid this compound is summarized below.
| Property | Value | Source |
| Melting Point | 48-52 °C | Sigma-Aldrich[5] |
| Assay | ≥98.0% (GC) | Sigma-Aldrich[5] |
| Physical Form | Solid | Sigma-Aldrich[5] |
Experimental Protocol: Melting Point Determination
The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound like this compound. This method can be performed using either a Thiele tube apparatus or a modern digital melting point apparatus (e.g., Mel-Temp).
2.1. Principle
The melting point is the temperature range over which a solid substance transitions into a liquid state at atmospheric pressure. This transition involves overcoming the intermolecular forces that maintain the solid's crystal lattice structure.[3][4] The procedure involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.
2.2. Materials and Apparatus
-
This compound sample
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for powdering the sample)
-
Spatula
-
Melting point apparatus (e.g., Mel-Temp, Fisher-Johns) or a Thiele tube setup with heating oil
-
Calibrated thermometer or digital temperature probe
2.3. Procedure
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[6]
-
Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[6]
-
Repeat until a packed column of 1-2 mm in height is achieved.[4][6] Using too much sample can lead to inaccurate results.[4]
-
-
Apparatus Setup:
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block or heating bath.
-
-
Melting Point Measurement:
-
Preliminary (Rapid) Determination: If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[3] Note the approximate temperature at which melting occurs. This provides a target range for the accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point found.[3]
-
Begin heating again, but at a much slower, controlled rate of approximately 1-2 °C per minute as you approach the expected melting range.[3] A slow heating rate is critical for an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.[2][6]
-
Continue heating slowly and record the temperature (T₂) at which the last solid crystal completely liquefies.[2][6]
-
The melting point is reported as the range from T₁ to T₂.
-
-
Repeatability:
-
For reliable results, the determination should be repeated with a fresh sample in a new capillary tube until consistent values are obtained. Do not re-use a sample that has already been melted.[4]
-
Workflow Visualization
The logical flow for determining the melting point of a compound is illustrated below. This process ensures both efficiency, by first finding an approximate range, and accuracy, by performing a slow, careful measurement.
Caption: Workflow for accurate melting point determination.
References
Technical Guide: Physicochemical Properties and Synthetic Applications of Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of methyl 3-formylbenzoate, with a focus on its boiling point. It also outlines a comprehensive experimental protocol for boiling point determination of high-boiling compounds and illustrates a key synthetic application of this versatile reagent.
Core Physical and Chemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [3][4] |
| Molecular Weight | 164.16 g/mol | [3][4] |
| Melting Point | 48-52 °C | [1][2] |
| Form | Solid | [1][2] |
| CAS Number | 52178-50-4 | [3][4] |
Experimental Protocol: Boiling Point Determination by Vacuum Distillation
Given the high boiling point expected for an aromatic ester like this compound, vacuum distillation is the preferred method for determining its boiling point to prevent decomposition.[1] This protocol outlines the general procedure.
Objective: To determine the boiling point of a high-boiling-point liquid at a reduced pressure.
Apparatus:
-
Round-bottom flask
-
Stir bar
-
Claisen adapter
-
Ground-glass thermometer
-
Condenser
-
Vacuum adapter
-
Receiving flask
-
Heating mantle or oil bath
-
Vacuum pump or water aspirator
-
Vacuum trap
-
Manometer (for pressure measurement)
-
Thick-walled vacuum tubing
-
Grease for ground-glass joints
Procedure:
-
Apparatus Assembly:
-
Inspect all glassware for cracks or defects before assembly.[5]
-
Place a stir bar and the sample (at least 5 mL) into the distilling flask. Boiling stones are not suitable for vacuum distillation.[5]
-
Grease all ground-glass joints to ensure a tight seal.[5]
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to minimize bumping.[5]
-
Connect the vacuum adapter via a vacuum trap to the vacuum source.[5]
-
-
Distillation Process:
-
Turn on the vacuum source to reduce the pressure within the apparatus. Check for any leaks (hissing sounds).[5]
-
Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle or oil bath.[6][7]
-
Observe the sample for boiling and the subsequent condensation of the vapor on the thermometer bulb.
-
Record the temperature when the vapor temperature is stable, and the distillate is collecting in the receiving flask. This stable temperature is the boiling point at the recorded pressure.[1][6]
-
Record the pressure from the manometer.[5]
-
-
Shutdown:
Synthetic Application: Porphyrin Synthesis
This compound is a key starting material in the synthesis of complex molecules such as meso-Tetrakis(3-carboxyphenyl)porphyrin.[8] Porphyrins are a class of macrocyclic compounds with a wide range of applications, and their synthesis often involves the condensation of an aldehyde with pyrrole (B145914).[9]
The general synthetic pathway involves the reaction of this compound with pyrrole in a suitable solvent, followed by hydrolysis of the ester groups to yield the final carboxylic acid-functionalized porphyrin.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. When Vacuum Distillation is Useful [sihaienergytech.com]
- 8. 3-甲酰苯甲酸甲酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of Methyl 3-formylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for methyl 3-formylbenzoate in common organic solvents. To facilitate future research and provide a template for data presentation, the following table is provided. Researchers who determine the solubility of this compound are encouraged to populate this table with their experimental findings.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Methanol | 25 | Data not available | Gravimetric / HPLC / UV-Vis |
| Ethanol | 25 | Data not available | Gravimetric / HPLC / UV-Vis |
| Acetone | 25 | Data not available | Gravimetric / HPLC / UV-Vis |
| Ethyl Acetate | 25 | Data not available | Gravimetric / HPLC / UV-Vis |
| Dichloromethane | 25 | Data not available | Gravimetric / HPLC / UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric / HPLC / UV-Vis |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for three common and reliable techniques used to determine the solubility of a solid organic compound like this compound in an organic solvent: the Gravimetric Method, High-Performance Liquid Chromatography (HPLC), and UV/Vis Spectroscopy.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to allow it to reach equilibrium. This can be done using a magnetic stirrer or a shaker bath. The time required to reach equilibrium should be determined experimentally but is often in the range of 24-48 hours.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (compatible with the solvent) can also be used.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the container plus solute minus the initial mass of the empty container.
-
Solubility is then calculated by dividing the mass of the dissolved solute by the volume of the solvent used.
-
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for compounds that have a chromophore and for analyzing solubility in complex mixtures.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the Gravimetric Method (Step 1) to prepare a saturated solution of this compound in the chosen solvent.
-
-
Sample Preparation for HPLC Analysis:
-
After reaching equilibrium, filter the saturated solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (mobile phase or a solvent in which the compound is freely soluble) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Sample Analysis and Calculation of Solubility:
-
Inject the diluted sample solution into the HPLC system and record its peak area.
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility.
-
UV/Vis Spectroscopy Method
This method is applicable if this compound exhibits significant absorbance in the UV-Visible region and the solvent used is transparent in that region.
Methodology:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the Gravimetric Method (Step 1).
-
-
Determination of Maximum Wavelength (λmax):
-
Scan a dilute solution of this compound in the chosen solvent using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Create a calibration curve by plotting absorbance versus concentration, which should be linear according to the Beer-Lambert Law.
-
-
Sample Preparation and Analysis:
-
Filter the saturated solution to remove undissolved solid.
-
Dilute a known volume of the filtered saturated solution with the same solvent to an absorbance value that falls within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the methods described above.
Caption: General workflow for determining the solubility of this compound.
Spectroscopic Profile of Methyl 3-formylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-formylbenzoate, a valuable building block in organic synthesis. The document details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.09 | s | - | 1H | -CHO |
| 8.41 | t | 1.5 | 1H | Ar-H |
| 8.21 | dt | 7.8, 1.4 | 1H | Ar-H |
| 8.13 | ddd | 8.0, 2.2, 1.1 | 1H | Ar-H |
| 7.69 | t | 7.8 | 1H | Ar-H |
| 3.96 | s | - | 3H | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 200 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 191.6 | -CHO |
| 165.7 | -C=O (ester) |
| 137.0 | Ar-C |
| 134.8 | Ar-CH |
| 133.8 | Ar-CH |
| 131.2 | Ar-C |
| 129.5 | Ar-CH |
| 129.3 | Ar-CH |
| 52.5 | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 50 MHz
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2960 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | Aromatic C=C stretches |
| ~1250 | Strong | C-O stretch (ester) |
Technique: Attenuated Total Reflectance (ATR)
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 164 | Moderate | [M]⁺ (Molecular Ion) |
| 163 | High | [M-H]⁺ |
| 133 | High | [M-OCH₃]⁺ |
| 105 | Moderate | [M-COOCH₃]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are representative protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 200 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum was acquired with a spectral width of 0-12 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated.
-
¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 0-200 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. 1024 scans were accumulated.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction to obtain the final spectra.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1]
-
Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C. Helium was used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400.
-
Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks were analyzed to identify the compound and its fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 3-formylbenzoate
This guide provides comprehensive safety and handling information for Methyl 3-formylbenzoate (CAS No. 52178-50-4), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid, white compound.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 52178-50-4 | [2] |
| Molecular Formula | C₉H₈O₃ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Color | White | [1] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 272.8 ± 23.0 °C (Predicted) | [1] |
| Density | 1.181 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | Not applicable | |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation.
GHS Classification Summary [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms and Signal Word:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][5]
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral Toxicity | Category 4 (Harmful) | N/A | [2] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory to minimize risk.
4.1. Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[4][6]
-
Preparation: Before starting any work, prepare all necessary equipment and reagents. Keep the container of this compound tightly closed when not in use.[4][6]
4.2. Handling Procedures
-
Weighing and Transferring: Conduct all weighing and transfer operations within a chemical fume hood.[6] Avoid creating dust.[4]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[6]
-
General Handling: Avoid contact with skin, eyes, and clothing.[4][7] Do not eat, drink, or smoke in the laboratory.[7][8][9] Wash hands thoroughly after handling the substance.[4][8][9]
4.3. Storage Procedures
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][9] Keep in a dark place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[4][9][10] The compound is probably combustible.[10][11] It may also be sensitive to prolonged exposure to air.[10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is essential to prevent exposure.
| Body Part | Required PPE | Specifications and Recommendations | Reference |
| Eyes/Face | Safety goggles or eyeshields | Chemical safety goggles are required. A face shield should be worn if there is a significant splash potential. | [5][12] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. | [5][6] |
| Skin/Body | Protective clothing | A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing. | [4][5] |
| Respiratory | NIOSH-approved respirator | Use a dust mask (e.g., N95) or a respirator with an appropriate cartridge if handling outside a fume hood or if dust formation is likely.[4][10] | [4][10] |
First Aid and Emergency Procedures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][11][13] | [4][11][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[4][5][11] If skin irritation occurs, seek medical advice.[4] | [4][5][11] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5][11] Remove contact lenses if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.[4][11] | [4][5][11] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][9] Call a poison control center or doctor immediately for treatment advice.[7] | [4][7][9] |
Accidental Release and Disposal Measures
7.1. Spill Response
-
Small Spills: For small spills of solid material, first remove all sources of ignition.[10] Dampen the spilled material with 60-70% ethanol (B145695) to minimize dust.[10][11] Carefully sweep up or transfer the material into a suitable, sealed container for disposal.[4][10][11] Clean the spill area with absorbent paper dampened with ethanol, followed by a soap and water solution.[10]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contact the environmental health and safety department for assistance.[6]
7.2. Waste Disposal
-
Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations.[4] The material should be disposed of at an approved waste disposal plant.[4]
Visualized Safety Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
References
- 1. This compound | 52178-50-4 [chemicalbook.com]
- 2. This compound | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemos.de [chemos.de]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. americanchemistry.com [americanchemistry.com]
- 13. nj.gov [nj.gov]
Hazards of Methyl 3-formylbenzoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.
Executive Summary
Methyl 3-formylbenzoate is a valuable building block in organic synthesis, frequently utilized in the preparation of bioactive compounds. However, its utility is accompanied by several health hazards that necessitate careful handling and the implementation of appropriate safety measures. This guide provides an in-depth overview of the known hazards associated with this compound, based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Due to the limited availability of public, peer-reviewed toxicological studies specific to this compound, this guide also outlines the standardized experimental protocols that are typically used to determine such hazard classifications.
Chemical Identification and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Carbomethoxybenzaldehyde, Methyl m-formylbenzoate |
| CAS Number | 52178-50-4 |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Solid |
| Melting Point | 48-52 °C |
GHS Hazard Classification and Statements
This compound has been classified under the GHS with the following hazards. The signal word for this chemical is Warning .
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Note: The GHS classification is based on notifications to the ECHA C&L Inventory. The percentage of notifiers reporting each hazard varies.
GHS Pictogram:
![]()
Toxicological Hazards
Acute Oral Toxicity
The classification "Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed)" indicates that ingestion of this compound can cause adverse health effects.
Skin Irritation
Designated as "Skin Irritation, Category 2 (H315: Causes skin irritation)," direct contact with the skin is expected to cause inflammation and irritation.
Eye Irritation
Classified as "Serious Eye Irritation, Category 2 (H319: Causes serious eye irritation)," this compound can cause significant and potentially painful irritation upon contact with the eyes.
Respiratory Irritation
The classification "Specific target organ toxicity — Single exposure (Respiratory tract irritation), Category 3 (H335: May cause respiratory irritation)" suggests that inhalation of dust or vapors may lead to irritation of the respiratory system.
Standardized Experimental Protocols for Hazard Assessment
The following sections describe the general methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals to determine the hazard classifications relevant to this compound. It is important to note that these are standardized protocols and do not represent the results of studies conducted specifically on this compound, as such detailed studies are not publicly available.
Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)
This method, known as the Acute Toxic Class Method, is a stepwise procedure to estimate the acute oral toxicity of a substance.
Experimental Workflow:
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Methodology:
-
Animals: Healthy, young adult female rats are typically used.
-
Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water (except during pre-dosing fasting).
-
Dosing: A single dose of the test substance is administered by oral gavage. The volume is typically kept constant across different dose groups.
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Protocol for In Vitro Skin Irritation (Based on OECD Guideline 439)
This in vitro method uses a reconstituted human epidermis (RhE) model to assess the potential for skin irritation.
Experimental Workflow:
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Methodology:
-
Test System: A commercially available reconstituted human epidermis model is used.
-
Procedure: The test chemical is applied topically to the tissue surface for a set exposure time.
-
Viability Assessment: After exposure and a post-incubation period, cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.
Protocol for In Vitro Eye Irritation (Based on OECD Guideline 492)
This in vitro test uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that are not classified as eye irritants.
Experimental Workflow:
Caption: Workflow for In Vitro Eye Irritation Testing (OECD 492).
Methodology:
-
Test System: A three-dimensional human cornea-like epithelial model is utilized.
-
Procedure: The test material is applied to the epithelial surface for a short duration.
-
Viability Assessment: Cell viability is measured using the MTT assay after a post-exposure incubation period.
-
Classification: If the mean tissue viability is greater than 60%, the chemical is considered not to require classification for eye irritation or serious eye damage. If viability is ≤ 60%, further testing is needed to determine the specific category of irritation.
Handling and Storage Recommendations
Given the identified hazards, the following handling and storage procedures are recommended to minimize risk.
Logical Relationship for Safe Handling:
Caption: Recommended Safe Handling and Storage Practices.
Conclusion
This compound is a chemical intermediate with established hazards, including acute oral toxicity, skin and eye irritation, and respiratory irritation. While specific, publicly available toxicological studies detailing the dose-response relationships for this compound are lacking, the GHS classifications provide a clear directive for safe handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks associated with its use. The standardized protocols outlined in this guide provide a framework for understanding how such hazard classifications are typically derived.
A Technical Guide to the Synthesis of Methyl 3-formylbenzoate via Fischer Esterification of 3-Carboxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of methyl 3-formylbenzoate from 3-carboxybenzaldehyde. The selective esterification of a carboxylic acid in the presence of a chemically sensitive aldehyde group presents a common challenge in organic synthesis. The Fischer-Speier esterification method, utilizing an acid catalyst in an excess of alcohol, is a robust and widely applicable procedure for this transformation.
Reaction Scheme
The synthesis involves the acid-catalyzed esterification of the carboxylic acid functional group of 3-carboxybenzaldehyde with methanol (B129727) to yield the desired methyl ester, this compound, and water as a byproduct. The reaction is reversible and is typically driven to completion by using a large excess of methanol, which also serves as the solvent.[1][2][3]
Reaction:
Data Presentation
Quantitative data for the reactant and product are summarized below. The reaction parameters are based on established Fischer esterification protocols and provide a benchmark for achieving a successful synthesis.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Reactant | 3-Formylbenzoic acid | 619-21-6 | C₈H₆O₃ | 150.13 | 173-175[4] | White to light yellow powder[4] |
| Product | This compound | 52178-50-4 | C₉H₈O₃ | 164.16 | 48-52 | Solid |
Table 2: Representative Reaction Parameters and Expected Outcome
| Parameter | Value / Condition | Notes |
| Reactant Scale | 10.0 g (66.6 mmol) | 3-Carboxybenzaldehyde |
| Reagent | 150 mL (excess) | Anhydrous Methanol (serves as reactant and solvent) |
| Catalyst | 1.0 mL | Concentrated Sulfuric Acid (H₂SO₄) |
| Reaction Temperature | Reflux (~65 °C) | Temperature of boiling methanol |
| Reaction Time | 4-6 hours | Monitor by TLC for disappearance of starting material |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes the acid catalyst and any unreacted starting material |
| Purification | Recrystallization | From Methanol/Water or Ethyl Acetate/Hexane |
| Expected Yield | 75-90% | Typical range for Fischer esterification |
| Purity (Post-Recrystallization) | >98% | Assessed by GC or NMR |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from setup to final product analysis.
References
An In-depth Technical Guide to the Reactivity of the Ester Group in Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylbenzoate is a versatile bifunctional organic compound featuring both an aldehyde and a methyl ester group attached to a benzene (B151609) ring at the meta position. This unique arrangement of electron-withdrawing groups imparts distinct chemical reactivity to both functionalities, making it a valuable building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the reactivity of the ester group in this compound, offering insights into its chemical behavior, chemoselectivity, and synthetic utility. We will delve into the comparative reactivity of the ester and aldehyde moieties, present detailed experimental protocols for key transformations, and provide visual representations of reaction pathways.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in organic synthesis. The data presented below has been compiled from various sources to provide a reliable reference.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52178-50-4 | [1][2] |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Poorly soluble in water, soluble in organic solvents. | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, the aldehyde proton, and the methyl ester protons. | [1] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, aromatic carbons, and the methyl carbon. | [1] |
| IR (Infrared) | Characteristic absorption bands for the C=O stretch of the ester and aldehyde, and C-O stretch of the ester. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [1] |
Reactivity of the Ester Group: A Comparative Analysis
The presence of both an aldehyde and an ester group on the same aromatic ring in this compound raises important questions about their relative reactivity. Generally, aldehydes are more electrophilic and thus more reactive towards nucleophiles than esters. This is due to the two electron-donating lone pairs on the oxygen of the alkoxy group in the ester, which can delocalize into the carbonyl group, reducing its electrophilicity. Conversely, the aldehyde only has one such oxygen atom.
The formyl group (-CHO) and the methoxycarbonyl group (-COOCH₃) are both electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution. The rate of hydrolysis of the ester group in methyl benzoate (B1203000) is influenced by substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.[4] Conversely, electron-donating groups decrease the rate.[4] While the formyl group is electron-withdrawing, its effect on the reactivity of the meta-positioned ester group is less pronounced than a para-substituent.
In most synthetic applications involving this compound, the aldehyde group is the more reactive site for nucleophilic attack. This chemoselectivity allows for a wide range of transformations to be carried out on the aldehyde group while leaving the ester group intact. However, the ester group can be targeted under specific reaction conditions, typically after the aldehyde has been protected or transformed.
Key Reactions Targeting the Ester Group
While the aldehyde is generally more reactive, the ester group of this compound can undergo several important transformations.
Hydrolysis
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is irreversible.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol (B129727) and water.
-
Addition of Base: Add a solution of sodium hydroxide (B78521) (1.5 eq) in water to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-formylbenzoic acid.
Transesterification
The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of another alcohol.
Chemoselective Reactions: Aldehyde vs. Ester
The differential reactivity of the aldehyde and ester groups allows for a variety of chemoselective transformations.
Reactions Targeting the Aldehyde Group
The higher reactivity of the aldehyde group allows for its selective modification in the presence of the ester.
The Wittig reaction is a powerful method for converting aldehydes and ketones to alkenes. This compound readily undergoes the Wittig reaction at the aldehyde position, leaving the ester group untouched.[5] This reaction is crucial for introducing carbon-carbon double bonds.
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Slowly add n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.
-
Reaction: Cool the ylide solution back to 0 °C. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Quenching and Extraction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
The aldehyde can be converted to an amine via reductive amination. This is a key step in the synthesis of certain bioactive molecules.
Protection of the Aldehyde Group
To perform reactions on the less reactive ester group, it is often necessary to first protect the aldehyde. A common method is the formation of an acetal.
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Work-up: Neutralize the acid with a mild base (e.g., sodium bicarbonate). Remove the methanol under reduced pressure.
-
Isolation: Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the protected compound, methyl 3-(dimethoxymethyl)benzoate.
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material in the synthesis of several classes of bioactive compounds. The chemoselectivity of its functional groups is often exploited in these synthetic routes.
Synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin
In the synthesis of meso-tetrakis(3-carboxyphenyl)porphyrin, this compound is condensed with pyrrole.[2] The aldehyde group reacts to form the porphyrin core, while the methyl ester groups are subsequently hydrolyzed to the desired carboxylic acids.
Synthesis of SENP1 Protease Inhibitors
This compound is a precursor in the synthesis of certain inhibitors of Sentrin-specific protease 1 (SENP1), which are being investigated as potential anti-cancer agents.[2] The synthesis typically involves a reductive amination of the aldehyde group, followed by further modifications.
Synthesis of Sulfonylhydrazone Anti-diabetic Agents
This compound is also utilized in the preparation of N-methyl-sulfonylhydrazone derivatives that have shown potential as anti-diabetic agents with good plasma stability.[2] The synthesis involves the condensation of the aldehyde group with a sulfonylhydrazide.
Conclusion
The reactivity of the ester group in this compound is intricately linked to the presence of the more reactive aldehyde functionality. While the aldehyde is the primary site of nucleophilic attack in many reactions, the ester group can be effectively targeted through judicious choice of reaction conditions and, if necessary, protection of the aldehyde. This chemoselectivity makes this compound a highly valuable and versatile building block in organic synthesis, enabling the efficient construction of complex molecules with significant biological activity. A thorough understanding of the delicate balance of reactivity between these two functional groups is paramount for its successful application in research, drug discovery, and development.
References
The Multifaceted Biological Activities of Methyl 3-formylbenzoate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-formylbenzoate, a versatile aromatic aldehyde, serves as a crucial starting scaffold for the synthesis of a diverse range of derivatives exhibiting significant biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, focusing on their roles as enzyme inhibitors and anticancer agents. We delve into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these promising molecules.
Enzyme Inhibitory Activity of this compound Derivatives
Derivatives of this compound have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis, notably Sentrin-specific protease 1 (SENP1) and α-glucosidase.
SENP1 Inhibition
SENP1, a key enzyme in the deSUMOylation pathway, is a validated target in oncology.[1][2] Overexpression of SENP1 is associated with the progression of various cancers, making its inhibition a promising therapeutic strategy.[1] A notable derivative of this compound, Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate , has demonstrated moderate inhibitory activity against SENP1. The development of such non-peptidic small molecule inhibitors is a significant advancement in targeting the SUMOylation pathway.[3]
Table 1: SENP1 Inhibitory Activity of this compound Derivatives and Other Inhibitors
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate | SENP1 | Moderate | In vitro enzymatic assay | |
| GN6958 (a 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative) | SENP1 | 29.6 | In vitro enzymatic assay | [4] |
| Compound 7 (a benzodiazepine (B76468) derivative) | SENP1 | 9.2 | In vitro enzymatic assay | [4] |
| Compound 15 (a 2-oxoethyl 4-benzamidobenzoate derivative) | SENP1 | 1.29 | In vitro enzymatic assay | [4] |
| ZHAWOC8697 | SENP1 | 8.6 | Fluorescence-based assay | [5] |
| ZHAWOC8697 | SENP2 | 2.3 | Fluorescence-based assay | [5] |
Note: "Moderate" indicates that the source did not provide a specific IC50 value but described the activity as such.
The inhibition of SENP1 can have profound effects on downstream signaling pathways, such as the JAK2/STAT3 pathway, which is crucial for tumor development and drug resistance.[6] By inhibiting SENP1, the deSUMOylation of key signaling proteins like JAK2 is prevented, leading to the inactivation of the signaling cascade and potentially overcoming drug resistance in cancers like ovarian cancer.[6]
Experimental Protocol: In Vitro SENP1 Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the catalytic activity of recombinant SENP1.
Principle: The assay utilizes a fluorogenic substrate, SUMO1-AMC (7-amino-4-methylcoumarin), which upon cleavage by SENP1, releases the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to SENP1 activity and can be measured to determine the extent of inhibition.[7]
Materials:
-
Recombinant human SENP1 enzyme
-
SUMO1-AMC substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant SENP1 to each well of the microplate.
-
Add the serially diluted compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the SUMO1-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Signaling Pathway: SENP1 and its Role in the JAK/STAT Pathway
The following diagram illustrates the role of SENP1 in regulating the JAK/STAT signaling pathway, a critical pathway in cancer progression.
Caption: SENP1-mediated deSUMOylation of JAK2 in the JAK/STAT pathway.
α-Glucosidase Inhibition
Certain derivatives of this compound have also been investigated for their potential as α-glucosidase inhibitors, which are important therapeutic targets for managing type 2 diabetes.[8][9] α-Glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.
Table 2: α-Glucosidase Inhibitory Activity of Benzoate (B1203000) and Related Derivatives
| Compound Class/Derivative | Target | IC50 (µM) | Reference |
| Biscoumarin Derivative 18 | α-Glucosidase | 0.62 | [9] |
| Biscoumarin Derivative 19 | α-Glucosidase | 1.21 | [9] |
| Acarbose (Reference) | α-Glucosidase | 93.63 | [9] |
| 1,3,4-Thiadiazole Derivative 9'b | α-Glucosidase | 3660 (3.66 mM) | [8] |
While direct studies on this compound derivatives as potent α-glucosidase inhibitors are still emerging, the broader class of benzoate derivatives shows significant promise in this area.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The reduction in the rate of p-nitrophenol formation in the presence of a test compound indicates inhibition of the enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Add the α-glucosidase solution and various concentrations of the test compounds to the wells of the microplate.
-
Pre-incubate the mixture for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Anticancer Activity of this compound Derivatives
The structural versatility of this compound allows for the synthesis of derivatives with significant cytotoxic activity against various cancer cell lines. These derivatives, including Schiff bases and hydrazones, have shown promise as potential anticancer agents.
Table 3: Cytotoxicity of this compound and Related Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 3-Methylquinoxaline Derivative 27a | MCF-7 (Breast) | 7.7 | [10][11] |
| 3-Methylquinoxaline Derivative 27a | HepG2 (Liver) | 4.5 | [10][11] |
| Thiazole-hydrazone Conjugate 5h | HepG2 (Liver) | 55.8 µg/mL | [7] |
| Thiazole-hydrazone Conjugate 5d | HepG2 (Liver) | 57.47 µg/mL | [7] |
| Thiazole-hydrazone Conjugate 5c | MCF-7 (Breast) | 58.13 µg/mL | [7] |
| Thiazole-hydrazone Conjugate 5f | MCF-7 (Breast) | 60.88 µg/mL | [7] |
| Pyrazol-3-one Schiff Base 2 | MCF-7 (Breast) | 28 | [12] |
| Monobenzyltin Compound C1 | MCF-7 (Breast) | 2.5 µg/mL | [13] |
| Schiff Base L5 | MCF-7 (Breast) | micromolar range | [14] |
| Schiff Base L5 | HeLa (Cervical) | micromolar range | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Workflow: From Synthesis to Biological Evaluation
The development of novel bioactive this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological characterization.
Caption: General workflow for the development of bioactive derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with diverse and significant biological activities. Their potential as inhibitors of key enzymes like SENP1 and α-glucosidase, coupled with their demonstrated cytotoxicity against various cancer cell lines, underscores their importance in drug discovery and development. The structure-activity relationship studies of these derivatives will be crucial in optimizing their potency and selectivity, paving the way for the development of novel therapeutic agents for the treatment of cancer and metabolic diseases. Further research focusing on the elucidation of their precise mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 3-formylbenzoate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of Methyl 3-formylbenzoate, a valuable intermediate in organic synthesis and drug development. Two primary synthetic routes are presented: the Fischer esterification of 3-formylbenzoic acid and the one-pot oxidative esterification of 3-methylbenzyl alcohol. This application note includes a comparative summary of quantitative data, detailed step-by-step methodologies, and workflow diagrams to guide researchers in selecting the most suitable method for their needs.
Data Presentation: A Comparative Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its structural isomer, Methyl 4-formylbenzoate, for which more data is readily available. This data provides a benchmark for expected yields and purity.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Pressure | Typical Yield (%) | Purity (%) |
| Fischer Esterification | 3-Formylbenzoic Acid | Methanol (B129727), H₂SO₄ | 1-3 hours | Reflux (~65) | Atmospheric | 79-91 (analogous) | >98 |
| Pressurized Esterification (analogous) | p-Formylbenzoic Acid | Methanol, p-Toluenesulfonic acid | 5 hours | 118-120 | 0.5-0.75 MPa | ~98 (crude) | 98.5 (starting material) |
| One-Pot Oxidative Esterification | 3-Methylbenzyl Alcohol | Pd/Bi/Te catalyst, O₂ | 36 hours | 70 | Atmospheric | Moderate to High | >98 |
Experimental Protocols
Method 1: Fischer Esterification of 3-formylbenzoic acid
This classic and reliable method involves the acid-catalyzed esterification of 3-formylbenzoic acid with methanol.
Materials:
-
3-Formylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylbenzoic acid (1 equivalent) and a significant excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of foaming), and finally with brine.[1]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by distillation or recrystallization from a suitable solvent system (e.g., methanol/water) to obtain a white solid.[2][3]
Method 2: One-Pot Oxidative Esterification of 3-Methylbenzyl Alcohol
This method offers a more direct route from the corresponding alcohol, proceeding through an oxidation and subsequent esterification in a single reaction vessel.
Materials:
-
3-Methylbenzyl alcohol
-
Palladium on charcoal (Pd/C)
-
Bismuth(III) nitrate (B79036) (Bi(NO₃)₃)
-
Tellurium (Te) metal
-
Methanol
-
Oxygen (O₂) or air
Procedure:
-
Catalyst Preparation: In a reaction flask, add Pd/charcoal (e.g., 1 mol%), bismuth(III) nitrate (e.g., 5 mol%), and tellurium metal (e.g., 2.5 mol%).[3]
-
Reaction Mixture: To the catalyst mixture, add 3-methylbenzyl alcohol (1 equivalent) and methanol as the solvent.
-
Oxidation: Stir the mixture vigorously under an atmosphere of oxygen (balloon) or by bubbling air through the solution.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70°C) for an extended period (e.g., 36 hours) until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the heterogeneous catalyst.
-
Purification: The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by distillation to yield pure this compound.
Mandatory Visualization
Caption: Workflow for this compound synthesis via Fischer Esterification.
Caption: Workflow for one-pot synthesis of this compound.
References
Purification of Methyl 3-formylbenzoate by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of methyl 3-formylbenzoate via recrystallization. The methodologies outlined are designed to guide laboratory professionals in achieving high purity of this compound, which is a valuable intermediate in the synthesis of various pharmaceutically active molecules and fine chemicals.
Introduction
This compound is a solid aromatic compound containing both an ester and an aldehyde functional group. Its purity is crucial for the successful outcome of subsequent synthetic steps. Recrystallization is a robust and cost-effective technique for purifying solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. The selection of an appropriate solvent system is paramount for a successful and high-yield purification.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 48-52 °C | |
| Safety Information | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed |
Principles of Recrystallization
Recrystallization is based on the principle that the solubility of most solids increases with temperature. The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals. Soluble impurities remain in the "mother liquor."
-
Isolation: The purified crystals are collected by filtration.
-
Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: The crystals are dried to remove any residual solvent.
Experimental Protocols
Solvent Selection
The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on the chemical structure (an aromatic ester), ethanol (B145695) is a suitable starting point for solvent screening. To enhance the recovery, a mixed-solvent system of ethanol and water can also be employed, where water acts as an anti-solvent.
Estimated Solubility Data for Solvent Selection:
| Solvent System | Solubility at Boiling Point ( g/100 mL) | Solubility at 0-5 °C ( g/100 mL) |
| Ethanol | High (estimated) | Low (estimated) |
| Ethanol/Water (e.g., 80:20 v/v) | Moderate (estimated) | Very Low (estimated) |
| Water | Very Low (estimated) | Insoluble (estimated) |
Protocol 1: Single-Solvent Recrystallization from Ethanol
Objective: To purify this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethanol.
-
Heat the mixture to a gentle boil with stirring.
-
Add hot ethanol portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water
Objective: To improve the recovery of purified this compound using an ethanol/water mixed-solvent system.
Materials:
-
Same as Protocol 1, with the addition of deionized water.
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.
Data Presentation
Summary of Expected Recrystallization Performance:
| Parameter | Single Solvent (Ethanol) | Mixed Solvent (Ethanol/Water) |
| Typical Recovery Yield | 80-90% | >90% |
| Purity (by GC or HPLC) | >99% | >99.5% |
| Melting Point of Pure Product | 48-52 °C | 48-52 °C |
Note: Recovery yields are estimates based on typical recrystallizations of similar aromatic compounds and will vary depending on the initial purity of the crude material.[2]
Workflow and Pathway Diagrams
References
Application Notes and Protocols for the Purification of Methyl 3-formylbenzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of Methyl 3-formylbenzoate using column chromatography. Detailed protocols for thin-layer chromatography (TLC) analysis and flash column chromatography are presented, along with data on the physicochemical properties of the target compound and potential impurities. A workflow diagram for the synthesis and purification process is included to provide a clear overview of the entire procedure. This application note is intended to assist researchers in achieving high purity this compound for applications in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a versatile bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and functional materials. The purity of this compound is critical for the success of subsequent reactions, necessitating an efficient and reliable purification method.
Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[1] This method relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluting solvent).[1] By carefully selecting the stationary and mobile phases, this compound can be effectively isolated from reaction byproducts and unreacted starting materials.
This application note details a robust protocol for the purification of this compound using silica gel column chromatography.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and successful purification.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 48-52 °C | |
| CAS Number | 52178-50-4 | [2] |
Safety Summary:
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
Synthesis and Purification Workflow
A common synthetic route to this compound involves the esterification of 3-formylbenzoic acid with methanol, catalyzed by an acid such as sulfuric acid. The crude product from this reaction will likely contain unreacted starting materials and byproducts, which can be removed by column chromatography.
Caption: Synthesis and Purification Workflow for this compound.
Experimental Protocols
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60 Å, 230-400 mesh) | TLC plates (silica gel 60 F254) |
| n-Hexane (ACS grade) | TLC developing chamber |
| Ethyl acetate (B1210297) (ACS grade) | UV lamp (254 nm) |
| Dichloromethane (ACS grade) | Rotary evaporator |
| Triethylamine (B128534) (optional) | Round-bottom flasks |
| Sand (washed) | Beakers and Erlenmeyer flasks |
| Glass wool | Pasteur pipettes and bulbs |
| Fraction collector (optional) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis
TLC is an essential technique for monitoring the progress of the purification.[1]
Protocol:
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture and the pure starting material (if available) in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the dissolved samples onto the starting line.
-
Develop the Plate: Place a small amount of the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) in a developing chamber. Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The desired product, this compound, is expected to have a higher Rf value than the more polar 3-formylbenzoic acid.
| Compound | Expected Relative Polarity | Expected Rf in 4:1 Hexane:EtOAc |
| This compound | Less Polar | ~0.4 - 0.6 |
| 3-Formylbenzoic Acid | More Polar | ~0.1 - 0.3 |
| Non-polar byproducts | Least Polar | > 0.7 |
Column Chromatography Purification Protocol
This protocol is adapted from a method for a similar compound and should provide a good starting point for the purification of this compound.
1. Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the glass wool.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
-
Wash the column with the mobile phase, ensuring the solvent level never drops below the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: For larger quantities or less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. A steady drip rate should be maintained. For faster separation, gentle positive pressure (flash chromatography) can be applied.
-
Start with a less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 4:1, then 2:1 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
4. Analysis of Fractions and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the mobile phase composition by TLC. |
| Compound Degradation | Aldehyde is sensitive to acidic silica gel. | Neutralize the silica gel by adding ~1% triethylamine to the mobile phase. |
| Cracked Silica Bed | Column ran dry. | Always keep the solvent level above the top of the stationary phase. |
| Streaking on TLC | Sample is too concentrated or interacting strongly with silica. | Dilute the sample for TLC. For the column, consider deactivating the silica gel. |
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound by column chromatography. By following these procedures, researchers can obtain high-purity material suitable for a variety of synthetic applications. The key to a successful separation lies in the careful selection of chromatographic conditions, which should be optimized using TLC prior to performing the column purification.
References
Application Note: ¹H NMR Characterization of Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylbenzoate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both an ester and an aldehyde group, allows for a wide range of chemical transformations. Accurate structural elucidation and purity assessment are critical for its effective use in research and development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and routine analytical technique for the structural characterization of organic compounds. This application note provides a detailed protocol and data interpretation guide for the ¹H NMR analysis of this compound.
Data Presentation
The ¹H NMR spectrum of this compound provides distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are key parameters for structural confirmation. The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: ¹H NMR Spectral Data of this compound
| Signal | Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| 1 | Aldehyde (-CHO) | ~10.1 | Singlet (s) | N/A | 1H |
| 2 | Aromatic (H-2) | ~8.5 | Singlet (s) | N/A | 1H |
| 3 | Aromatic (H-6) | ~8.3 | Doublet (d) | ~7.7 | 1H |
| 4 | Aromatic (H-4) | ~8.1 | Doublet (d) | ~7.7 | 1H |
| 5 | Aromatic (H-5) | ~7.7 | Triplet (t) | ~7.7 | 1H |
| 6 | Methyl (-OCH₃) | ~3.9 | Singlet (s) | N/A | 3H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the CDCl₃ is of high isotopic purity and low in residual water.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of at least 12 ppm is recommended to ensure all signals, including the aldehyde proton, are observed.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.
-
Integration: Integrate all signals to determine the relative ratios of the different types of protons.
-
Peak Picking and Analysis: Identify the chemical shift of each signal and determine its multiplicity (singlet, doublet, triplet, etc.) and coupling constants.
Mandatory Visualization
The following diagrams illustrate the structure of this compound and the workflow for its ¹H NMR characterization.
Caption: Chemical Structure of this compound.
Caption: Workflow for ¹H NMR Characterization.
Application Notes: FT-IR Analysis of Methyl 3-formylbenzoate
Introduction
Methyl 3-formylbenzoate is a bifunctional organic compound containing both an ester and an aldehyde functional group attached to a benzene (B151609) ring. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule and to elucidate its structure. These application notes provide a detailed protocol for the FT-IR analysis of this compound, intended for researchers, scientists, and drug development professionals.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule is exposed to infrared radiation, its bonds and functional groups will vibrate by stretching, bending, or rotating. The absorption of this radiation is recorded as a spectrum, which plots the percentage of transmitted light against the wavenumber of the radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and characterization.
Data Presentation: Expected Vibrational Frequencies
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the aromatic ring, the methyl ester, and the aldehyde. The expected characteristic absorption peaks are summarized in the table below. The exact position of these peaks can be influenced by the molecular environment and the sample preparation method.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~ 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| ~ 2850 and ~ 2750 | C-H Stretch (Fermi resonance) | Aldehyde | Weak, but characteristic |
| ~ 1725 - 1700 | C=O Stretch | Ester | Strong |
| ~ 1705 - 1685 | C=O Stretch | Aldehyde | Strong |
| ~ 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| ~ 1300 - 1000 | C-O Stretch | Ester | Strong |
| ~ 900 - 675 | C-H Out-of-plane Bend | Aromatic | Strong |
Experimental Protocols
The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. As this compound is a solid at room temperature, two common methods for its analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Protocol 1: KBr Pellet Method
This method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.
Materials:
-
This compound
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed moisture, which can interfere with the spectrum.
-
Grinding: Place approximately 1-2 mg of this compound into a clean, dry agate mortar. Grind the sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a convenient technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Materials:
-
This compound
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and soft tissue
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of this compound powder onto the ATR crystal using a clean spatula.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Analysis: Record the FT-IR spectrum of the sample.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a soft tissue dampened with an appropriate solvent (e.g., isopropanol).
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for conducting an FT-IR analysis of this compound.
Caption: Logical workflow for FT-IR analysis.
Experimental Workflow Diagram
The following diagram provides a visual representation of the key experimental steps for both the KBr pellet and ATR methods.
Caption: Experimental workflow for FT-IR sample preparation.
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols provided in these application notes, researchers can obtain high-quality spectra for unambiguous identification and further study. The characteristic vibrational frequencies of the aldehyde, ester, and aromatic functionalities provide a clear spectral signature for this compound.
Application Notes and Protocols for the Wittig Reaction of Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This powerful transformation has found extensive application in the synthesis of complex natural products, functional materials, and, notably, in the development of novel therapeutic agents.[2] Methyl 3-formylbenzoate is a versatile building block in medicinal chemistry, serving as a precursor for various bioactive molecules, including SENP1 protease inhibitors and anti-diabetic agents. Its conversion to methyl 3-vinylbenzoate and other alkene derivatives via the Wittig reaction opens avenues for the synthesis of novel scaffolds for drug discovery. These vinyl benzoate (B1203000) derivatives are valuable intermediates, for instance, in the production of polymers for drug delivery systems.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in Wittig reactions, aimed at researchers and professionals in the field of drug development.
Reaction Scheme and Mechanism
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[5] This initial step forms a betaine (B1666868) intermediate, which subsequently undergoes ring closure to an oxaphosphetane. The unstable oxaphosphetane then fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct.[5]
The general scheme for the Wittig reaction of this compound is as follows:
Stage 1: Ylide Formation (C₆H₅)₃P⁺-R' X⁻ + Base → (C₆H₅)₃P=R
Stage 2: Wittig Reaction (C₆H₅)₃P=R + OHC-C₆H₄-COOCH₃ → HRC=CH-C₆H₄-COOCH₃ + (C₆H₅)₃P=O
A simplified mechanism of the Wittig reaction is depicted below:
Caption: Simplified mechanism of the Wittig reaction.
Applications in Drug Development
The vinyl benzoate scaffold, synthesized from this compound, is a valuable pharmacophore and a versatile intermediate in the synthesis of various drug candidates.
-
Polymeric Drug Delivery: Poly(vinyl benzoate) has been investigated for the preparation of nanoparticles for molecular delivery of lipophilic small molecules, such as pharmaceutical and imaging agents.[3][4] These nanoparticles are stable in biological media and exhibit low toxicity, making them suitable carriers for targeted drug delivery.[3]
-
Bioisosteric Replacement: The vinyl group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Cross-Coupling Reactions: The vinyl group is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Stille), enabling the introduction of further molecular diversity and the construction of complex molecular architectures.
-
Antifungal Agents: Nitrobenzoate derivatives have shown promising antifungal activity.[6][7] The vinyl benzoate core could be further functionalized to explore novel antifungal candidates.
The experimental workflow for a typical Wittig synthesis is outlined below:
Caption: General experimental workflow for the Wittig synthesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of methyl 3-vinylbenzoate from this compound using a non-stabilized ylide.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98.0% (GC) |
| Methyltriphenylphosphonium (B96628) bromide | Sigma-Aldrich | 98% |
| n-Butyllithium (n-BuLi) in hexanes | Sigma-Aldrich | 2.5 M |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Saturated aqueous NH₄Cl solution | Fisher Scientific | Laboratory Grade |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | Anhydrous |
Protocol:
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium solution (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should change to a deep yellow or orange, indicating ylide formation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C in an ice bath.
-
Add the solution of this compound dropwise to the ylide solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.[2]
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[2]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers and wash with brine (2 x 50 mL).[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
The major byproduct of this reaction is triphenylphosphine oxide. To remove this, the crude residue can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[2]
-
Data Presentation
The following table summarizes the expected characterization data for the product, methyl 3-vinylbenzoate, based on data for the analogous methyl 4-vinylbenzoate.[8]
| Property | Data |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.9-7.4 (m, 4H, Ar-H), 6.7 (dd, 1H, vinyl-H), 5.8 (d, 1H, vinyl-H), 5.4 (d, 1H, vinyl-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 167 (C=O), 138 (Ar-C), 136 (vinyl-CH), 130 (Ar-CH), 129 (Ar-CH), 126 (Ar-CH), 116 (vinyl-CH₂), 52 (-OCH₃) |
| IR (thin film) | ν (cm⁻¹): ~3080 (C-H, vinyl), ~2950 (C-H, methyl), ~1720 (C=O, ester), ~1630 (C=C, vinyl), ~1600, 1450 (C=C, aromatic), ~1280, 1100 (C-O, ester) |
| Mass Spec (EI) | m/z (%): 162 (M⁺), 131 (M⁺ - OCH₃), 103 (M⁺ - COOCH₃), 77 (C₆H₅⁺) |
| Expected Yield | 70-85% (based on similar Wittig reactions) |
Note: The exact chemical shifts and coupling constants for methyl 3-vinylbenzoate may vary slightly from the data presented for the 4-isomer.
Conclusion
The Wittig reaction of this compound provides an efficient route to methyl 3-vinylbenzoate and its derivatives. These products serve as valuable intermediates in the synthesis of polymers for drug delivery and as scaffolds for the development of new therapeutic agents. The protocol described herein is robust and can be adapted for the synthesis of a variety of alkene-containing molecules for applications in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for Knoevenagel Condensation with Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base, to yield an α,β-unsaturated product.[1] This reaction is of significant interest in medicinal chemistry and drug development as its products often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Methyl 3-formylbenzoate is a readily available aromatic aldehyde, and its condensation products are valuable intermediates in the synthesis of various pharmacologically active molecules. These application notes provide detailed protocols and compiled data for the Knoevenagel condensation of this compound with various active methylene compounds.
Data Presentation
The following table summarizes the quantitative data for the Knoevenagel condensation between this compound and various active methylene compounds under different reaction conditions.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| This compound | Malononitrile (B47326) | Piperidine (B6355638) | Ethanol | Reflux | 2 h | 90 |
| This compound | Ethyl Cyanoacetate (B8463686) | DABCO/ [HyEtPy]Cl | Water | Room Temp | 40 min | 92 |
| This compound | Methyl Cyanoacetate | Triethylamine (B128534) | Ethanol | 85 (MW) | 35 min | 85 |
| This compound | 2-Cyanoacetamide (B1669375) | Ammonium (B1175870) Acetate (B1210297) | Solvent-free | - (Sonication) | 5-7 min | 93 |
Note: Yields are for isolated products and may vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes the synthesis of Methyl 3-(2,2-dicyanovinyl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)[3]
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Protocol 2: DABCO-Catalyzed Condensation with Ethyl Cyanoacetate in Water
This protocol details the synthesis of Methyl 3-(2-cyano-2-ethoxycarbonylvinyl)benzoate.[4][5]
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)[4]
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (as promoter)[4]
-
Water
Procedure:
-
To a stirred mixture of this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in a solution of [HyEtPy]Cl in water, add DABCO (0.2 eq) at room temperature.[4][5]
-
Stir the reaction mixture vigorously for 40 minutes.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: Microwave-Assisted Condensation with Methyl Cyanoacetate
This protocol outlines the rapid synthesis of Methyl 3-(2-cyano-2-methoxycarbonylvinyl)benzoate using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Methyl cyanoacetate (1.1 eq)
-
Triethylamine (catalyst)[6]
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), methyl cyanoacetate (1.1 eq), and a catalytic amount of triethylamine in ethanol.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 85 °C for 35 minutes.[6]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Solvent-Free Sonication-Assisted Condensation with 2-Cyanoacetamide
This protocol describes an environmentally friendly, solvent-free synthesis of Methyl 3-(2-carbamoyl-2-cyanovinyl)benzoate.[7]
Materials:
-
This compound (1.0 eq)
-
2-Cyanoacetamide (1.0 eq)
-
Ammonium acetate (catalytic amount)[7]
Procedure:
-
In a beaker, mix this compound (1.0 eq) and 2-cyanoacetamide (1.0 eq).
-
Add a pinch of ammonium acetate to the mixture.[7]
-
Place the beaker in an ultrasonic bath and sonicate at room temperature for 5-7 minutes, occasionally stirring with a glass rod.[7]
-
Monitor the reaction completion by TLC.
-
The solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Caption: General experimental workflow for Knoevenagel condensation.
Applications in Drug Development
Derivatives of this compound obtained through Knoevenagel condensation are of significant interest in drug discovery due to their potential as anticancer agents.[2] The α,β-unsaturated system in these molecules can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes and proteins. This reactivity is often implicated in their mechanism of action.
Anticancer Activity
Several Knoevenagel condensation products have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and cell proliferation.[8] Inhibition of these kinases can block downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of cancer signaling pathways by Knoevenagel products.
Conclusion
The Knoevenagel condensation of this compound provides a straightforward and efficient route to a variety of α,β-unsaturated compounds. The protocols outlined in this document offer versatile methods, including conventional heating, microwave-assisted synthesis, and solvent-free sonication, allowing for the selection of the most appropriate method based on laboratory capabilities and green chemistry considerations. The resulting products are valuable scaffolds for the development of novel therapeutics, particularly in the field of oncology. Further investigation into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. bhu.ac.in [bhu.ac.in]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Reductive Amination of Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reductive amination of Methyl 3-formylbenzoate to synthesize Methyl 3-(aminomethyl)benzoate, a valuable building block in pharmaceutical and medicinal chemistry.[1] The protocol focuses on the use of sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent. This application note includes a general reaction scheme, a summary of reagents, a detailed experimental protocol, and characterization data for the resulting product.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing an efficient method for the formation of carbon-nitrogen bonds.[2] This reaction is particularly crucial in drug discovery and development for the synthesis of a wide array of amine-containing compounds, which are prevalent in biologically active molecules.[3] The one-pot conversion of a carbonyl group to an amine via an intermediate imine offers a streamlined approach compared to other alkylation methods, often avoiding issues of over-alkylation.[2]
Methyl 3-(aminomethyl)benzoate hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Its hydrochloride salt form enhances stability and solubility, making it amenable to various synthetic transformations and drug formulation processes.[1] This document outlines a reliable protocol for the synthesis of this important intermediate via the reductive amination of this compound.
Reaction Scheme
The reductive amination of this compound proceeds via a two-step, one-pot process. First, the aldehyde reacts with an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297), to form an intermediate imine. Subsequently, a reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the imine to the corresponding primary amine.
Caption: General workflow for the reductive amination of this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₉H₈O₃ | 164.16 | Starting Material |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent |
| 1,2-Dichloroethane (B1671644) (DCE) | C₂H₄Cl₂ | 98.96 | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For salt formation |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Quenching Agent |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Product Characterization - Methyl 3-(aminomethyl)benzoate hydrochloride
| Property | Value |
| CAS Number | 17841-68-8[1][4] |
| Molecular Formula | C₉H₁₂ClNO₂[4][5] |
| Molecular Weight | 201.65 g/mol [4][5] |
| Appearance | White powder[1] |
| Melting Point | 177-179 °C[6] |
| Purity (typical) | ≥95%[7] |
Table 3: Spectroscopic Data for Methyl 3-(aminomethyl)benzoate hydrochloride
| Technique | Data |
| ¹H NMR | Spectrum available[8] |
| ¹³C NMR | Spectrum available[8] |
| IR | Spectrum available[8] |
| Mass Spec. | Spectrum available[8] |
Experimental Protocols
This protocol is a general guideline for the reductive amination of this compound. Optimization may be required to achieve desired yields and purity.
1. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add ammonium acetate (1.5 - 2.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.[9] The typical concentration is 0.1-0.5 M.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
2. Reductive Amination:
-
To the stirring suspension, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature.
3. Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as the free base.
4. Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford Methyl 3-(aminomethyl)benzoate hydrochloride as a white solid.
Logical Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of Methyl 3-(aminomethyl)benzoate hydrochloride.
Applications in Drug Development
Methyl 3-(aminomethyl)benzoate and its derivatives serve as versatile scaffolds in medicinal chemistry. The primary amine provides a reactive handle for the introduction of diverse functionalities, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These features allow for the construction of compound libraries for screening against various biological targets.
One notable application is in the development of enzyme inhibitors. The structural motif of Methyl 3-(aminomethyl)benzoate can be incorporated into molecules designed to interact with the active sites of enzymes implicated in disease pathways. Furthermore, this compound is utilized in the synthesis of molecules for biochemical research, aiding in the study of enzyme inhibition and receptor binding to elucidate biological pathways and drug interactions.[1]
Safety Information
-
This compound: May cause skin and eye irritation. Handle in a well-ventilated area.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is also a skin and eye irritant. Handle in a fume hood and avoid contact with moisture.
-
1,2-Dichloroethane: A toxic and carcinogenic solvent. All operations should be performed in a certified chemical fume hood.
-
Methyl 3-(aminomethyl)benzoate hydrochloride: May cause skin irritation, serious eye irritation, and respiratory irritation.[7]
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. chemimpex.com [chemimpex.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 3-(aminomethyl)benzoate Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 [chemicalbook.com]
- 7. Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 [sigmaaldrich.com]
- 8. Methyl 3-(aminomethyl)benzoate hydrochloride(17841-68-8) 1H NMR [m.chemicalbook.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
Synthesis of Dihydropyrimidine and Dihydropyridine Scaffolds from Methyl 3-formylbenzoate
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds, dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs), using Methyl 3-formylbenzoate as a key starting material. These heterocyclic motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The protocols detailed herein are based on the well-established Biginelli and Hantzsch multicomponent reactions, offering efficient one-pot access to these valuable scaffolds.
Introduction
This compound is a versatile aromatic aldehyde containing both an aldehyde functional group and a methyl ester. This bifunctionality makes it an attractive building block for the synthesis of diverse molecular architectures. In the context of heterocyclic chemistry, the aldehyde group readily participates in condensation reactions, serving as a key component in multicomponent reactions (MCRs) to generate complex molecular frameworks in a single synthetic step.
This application note focuses on two such MCRs: the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and the Hantzsch reaction for the preparation of 1,4-dihydropyridines. These reactions are renowned for their operational simplicity, atom economy, and the biological relevance of their products. DHPMs are known to exhibit a range of pharmacological activities, including acting as calcium channel blockers, while DHPs are a well-known class of cardiovascular drugs.[1][2]
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[3] This acid-catalyzed reaction provides a straightforward route to highly functionalized heterocyclic compounds.
Reaction Pathway: Biginelli Reaction
Caption: Biginelli reaction pathway for DHPM synthesis.
Experimental Protocol: Synthesis of Ethyl 4-(3-(methoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative procedure for the Biginelli reaction using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-5 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative.
Quantitative Data (Representative)
The following table summarizes representative data for the synthesis of dihydropyrimidinone derivatives using substituted aromatic aldehydes in a Biginelli reaction. While specific data for this compound is not available in the cited literature, the data for 3-chlorobenzaldehyde (B42229) provides a reasonable expectation for the outcome.
| Aldehyde | β-Ketoester | Nitrogen Source | Product | Yield (%) | m.p. (°C) |
| 3-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5-(Ethoxycarbonyl)-4-(3-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | High | 192-193 |
Data is representative based on a similar reaction with 3-chlorobenzaldehyde as reported in the literature.[1]
Hantzsch Reaction: Synthesis of Dihydropyridines
The Hantzsch dihydropyridine (B1217469) synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form a 1,4-dihydropyridine (B1200194).[2]
Reaction Pathway: Hantzsch Synthesis
Caption: Hantzsch synthesis pathway for DHP formation.
Experimental Protocol: Synthesis of Diethyl 4-(3-(methoxycarbonyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol provides a general procedure for the Hantzsch synthesis of a 1,4-dihydropyridine using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.[6][7]
Quantitative Data (Representative)
The following table presents representative yields for the Hantzsch synthesis of various 1,4-dihydropyridine derivatives using different aromatic aldehydes. This data can be used to estimate the expected outcome for the reaction with this compound.
| Aldehyde | β-Ketoester | Nitrogen Source | Product | Yield (%) | m.p. (°C) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 | 156-158 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 95 | 188-190 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 90 | 175-177 |
Data is representative based on analogous Hantzsch reactions reported in the literature.
Conclusion
This compound serves as a valuable and readily accessible starting material for the synthesis of medicinally relevant heterocyclic compounds via established multicomponent reactions. The Biginelli and Hantzsch reactions provide efficient and straightforward one-pot procedures for the preparation of dihydropyrimidinones and dihydropyridines, respectively. The protocols and representative data presented in this application note offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel heterocyclic entities based on the this compound scaffold. Further optimization of reaction conditions, such as catalyst, solvent, and temperature, may lead to improved yields and reaction times.
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. nanobioletters.com [nanobioletters.com]
The Versatility of Methyl 3-formylbenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-formylbenzoate is a versatile bifunctional molecule that serves as a key starting material and intermediate in the synthesis of a wide range of biologically active compounds. Its utility in medicinal chemistry is underscored by its incorporation into molecules targeting diverse pathological conditions, including cancer and diabetes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of inhibitors for Sentrin-specific protease 1 (SENP1) and malate (B86768) dehydrogenase 1/2 (MDH1/2), as well as for the development of novel anti-diabetic agents.
Application in the Development of a SENP1 Inhibitor
Sentrin-specific protease 1 (SENP1) is a key enzyme in the SUMOylation pathway, a post-translational modification process implicated in various cancers. Overexpression of SENP1 is associated with the progression of several cancers, making it an attractive target for therapeutic intervention. This compound is a crucial building block in the synthesis of potent and selective SENP1 inhibitors.
Quantitative Data: SENP1 Inhibition
| Compound | Target | IC50 (µM) |
| 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative | SENP1 | 29.6 |
Experimental Protocols
Synthesis of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative
This protocol describes a representative synthesis of a SENP1 inhibitor derived from this compound.
-
Reductive Amination: To a solution of this compound (1.0 eq) and 4-aminobenzylamine (B48907) (1.1 eq) in methanol, add acetic acid to adjust the pH to 5-6. Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.5 eq) in portions. Continue stirring at room temperature for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 3-((4-aminobenzyl)carbamoyl)benzoate, is purified by column chromatography.
-
Urea Formation: To a solution of the product from the previous step (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add phenyl isocyanate (1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the final 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative.
SENP1 Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against SENP1.
-
Reagents and Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20. The substrate is SUMO1-AMC (7-amino-4-methylcoumarin).
-
Assay Procedure: In a 96-well black plate, add 2 µL of the test compound at various concentrations (in DMSO). Add 88 µL of the assay buffer. Add 5 µL of recombinant human SENP1 enzyme (final concentration ~1 nM). Incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of SUMO1-AMC substrate (final concentration ~1 µM).
-
Data Acquisition: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to a DMSO control. The IC50 value is calculated by fitting the percent inhibition versus log(inhibitor concentration) data to a four-parameter logistic equation.
Signaling Pathway
Caption: SENP1-mediated deSUMOylation and its inhibition.
Application in the Development of an MDH1/2 Dual Inhibitor
Malate dehydrogenase (MDH) is a key enzyme in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle, playing a crucial role in cellular metabolism. Cancer cells often exhibit altered metabolism, and dual inhibition of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of MDH presents a promising anti-cancer strategy. This compound can be elaborated into potent dual inhibitors of MDH1 and MDH2.
Quantitative Data: MDH1/2 Inhibition
| Compound | Target | IC50 (µM) |
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate | MDH1 | 5.8[1] |
| MDH2 | 6.3[1] |
Experimental Protocols
Synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate
-
Alkylation: To a solution of 4-(2,4,4-trimethylpentan-2-yl)phenol (1.0 eq) and ethyl 3-bromopropanoate (B1231587) (1.2 eq) in acetone, add potassium carbonate (2.0 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanoate.
-
Hydrolysis: Dissolve the ester from the previous step in a mixture of THF and water. Add lithium hydroxide (B78521) (2.0 eq) and stir at room temperature for 4 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanoic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (B109758) (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature and then concentrate under reduced pressure. Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of methyl 3-aminobenzoate (B8586502) (1.0 eq) and triethylamine (B128534) (1.5 eq) in DCM at 0°C. Stir the reaction at room temperature for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to afford the final compound.[1]
MDH1/2 Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of MDH1 and MDH2.
-
Reagents and Buffer: Prepare an assay buffer containing 100 mM potassium phosphate (B84403) (pH 7.5). Prepare stock solutions of β-NADH, oxaloacetic acid (OAA), and the test compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well UV-transparent plate, add 2 µL of the test compound at various concentrations. Add 188 µL of a master mix containing the assay buffer and β-NADH (final concentration ~0.14 mM). Add 5 µL of recombinant human MDH1 or MDH2 enzyme. Incubate for 10 minutes at 25°C.
-
Reaction Initiation and Data Acquisition: Initiate the reaction by adding 5 µL of OAA solution (final concentration ~0.5 mM). Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the test compound relative to a DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Caption: Dual inhibition of MDH1 and MDH2 in cancer metabolism.
Application in the Development of Anti-diabetic Agents
This compound is also a valuable precursor for the synthesis of N-methyl-sulfonylhydrazone derivatives, which have shown promise as anti-diabetic agents. These compounds can effectively lower blood glucose levels in preclinical models of diabetes.
Quantitative Data: Hypoglycemic Activity
| Compound | Treatment | Blood Glucose Reduction |
| Sulfonylhydrazone derivative (LASSBio-1774) | 20 mg/kg, single i.p. dose | From 397.1 ± 38.2 mg/dL to 255.3 ± 42.2 mg/dL |
| Sulfonylhydrazone derivative (LASSBio-1773) | 20 mg/kg, single i.p. dose | From 384.0 ± 41.9 mg/dL to 182.2 ± 22.7 mg/dL |
Experimental Protocols
Synthesis of N-methyl-sulfonylhydrazone derivative
-
Sulfonylhydrazide Formation: React this compound with an appropriate sulfonylhydrazide (e.g., benzenesulfonohydrazide) in a suitable solvent such as ethanol. The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The resulting sulfonylhydrazone derivative often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.
In Vivo Evaluation of Hypoglycemic Activity in a Diabetic Rat Model
-
Induction of Diabetes: Diabetes is induced in male Wistar rats by a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer. Blood glucose levels are monitored, and rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and used for the study.
-
Compound Administration: The synthesized sulfonylhydrazone derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the diabetic rats via oral gavage or i.p. injection at a specific dose. A control group of diabetic rats receives the vehicle only.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after compound administration (e.g., 0, 1, 2, 4, 6, and 8 hours). Blood glucose levels are measured using a standard glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed hypoglycemic effect.
Experimental Workflow
Caption: Workflow for synthesis and in vivo testing of anti-diabetic compounds.
References
Methyl 3-Formylbenzoate: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction
Methyl 3-formylbenzoate is a valuable bifunctional organic molecule widely employed as a building block in the synthesis of a diverse array of complex molecules. Its structure, featuring both an aldehyde and a methyl ester group on a benzene (B151609) ring, allows for sequential and chemoselective transformations, making it a key intermediate in the development of pharmaceuticals and functional materials. The aldehyde functionality serves as a versatile handle for reactions such as reductive amination, Wittig olefination, and the formation of heterocyclic systems. Simultaneously, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or participate in transesterification and amidation reactions. This unique combination of reactive sites makes this compound an attractive starting material for creating molecular diversity and constructing intricate molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, including a novel anti-diabetic agent.
Application in the Synthesis of an Anti-Diabetic Sulfonylhydrazone Derivative
This compound is a key starting material in the synthesis of a novel N-methyl-sulfonylhydrazone derivative that has shown potential as an anti-diabetic agent with good plasma stability.[1][2][3] The synthesis involves the condensation of this compound with a suitable sulfonylhydrazide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the sulfonylhydrazone derivative (LASSBio-1773) starting from this compound.[2]
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Methyl-N'-((3-(methoxycarbonyl)phenyl)methylene)benzenesulfonohydrazide |
| Product | LASSBio-1773 (a sulfonylhydrazone derivative) |
| Reaction Type | Condensation |
| Solvent | Ethanol (B145695) |
| Catalyst | Acetic Acid (catalytic amount) |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Yield | 85% |
| Product Melting Point | 168-170 °C |
Experimental Protocol: Synthesis of LASSBio-1773
This protocol details the synthesis of the N-methyl-sulfonylhydrazone derivative LASSBio-1773 from this compound.[2]
Materials:
-
This compound
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
To a solution of 4-methylbenzenesulfonohydrazide (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to afford the pure sulfonylhydrazone derivative.
-
Dry the purified product under vacuum.
Product Characterization:
The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the components in the synthesis of the anti-diabetic sulfonylhydrazone derivative.
Caption: Experimental workflow for the synthesis of an anti-diabetic sulfonylhydrazone derivative.
Further Applications of this compound
This compound is also a precursor for other significant molecules:
-
SENP1 Protease Inhibitors: It is used in the synthesis of methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which exhibits moderate SENP1 protease inhibition activity.[1] The synthesis likely involves a reductive amination reaction between this compound and a suitable amine.
-
Porphyrin-based Ion Channels: this compound can be used in the preparation of meso-tetrakis(3-carboxyphenyl)porphyrin through condensation with pyrrole.[1] This porphyrin derivative serves as a framework for building synthetic ion channels.
Representative Experimental Protocol: Reductive Amination
While the specific protocol for the SENP1 inhibitor is not detailed in the available literature, a general procedure for the reductive amination of this compound is provided below.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline (B41778) derivative)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent (DCM or DCE) in a round-bottom flask.
-
If required, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Synthetic applications of this compound as a building block.
References
Application Notes and Protocols: Derivatization of Methyl 3-formylbenzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylbenzoate is a versatile bifunctional building block possessing both an aldehyde and a methyl ester, making it an attractive starting scaffold for the synthesis of diverse small molecule libraries for biological screening. The aldehyde moiety serves as a reactive handle for various chemical transformations, including the formation of Schiff bases, hydrazones, and secondary amines via reductive amination. These derivatization strategies allow for the systematic exploration of chemical space to identify novel compounds with potential therapeutic activities.
This document provides detailed protocols for the derivatization of this compound and its subsequent evaluation in biological assays, with a particular focus on the discovery of inhibitors for SUMO-specific protease 1 (SENP1), a key regulator in oncogenic signaling pathways.
Derivatization Strategies and Biological Rationale
The primary point of diversification for this compound is the formyl group. Common and effective derivatization reactions include:
-
Schiff Base (Imine) Formation: Condensation with primary amines to introduce a wide variety of substituents. Schiff bases themselves can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
-
Hydrazone Formation: Reaction with hydrazides to generate hydrazones, a class of compounds known for their diverse pharmacological properties, including antitumor activities.
-
Reductive Amination: Conversion of the aldehyde to a secondary or tertiary amine, which can alter the polarity, basicity, and hydrogen bonding capacity of the molecule, often leading to improved biological interactions.
A notable application of this compound derivatization is in the development of enzyme inhibitors. For instance, derivatives have been synthesized that show inhibitory activity against SUMO-specific protease 1 (SENP1).[2][3] SENP1 is a cysteine protease that removes Small Ubiquitin-like Modifier (SUMO) proteins from target substrates, a process known as deSUMOylation.[4] Dysregulation of SENP1 activity is linked to the progression of various cancers, making it a compelling target for therapeutic intervention.[4]
Experimental Protocols
General Synthesis of Schiff Base Derivatives
This protocol describes a general method for the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine (B48309) derivatives)
-
Ethanol (B145695), absolute
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add the selected primary amine (1.0-1.1 eq).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazones from this compound.
Materials:
-
This compound
-
Appropriate hydrazide (e.g., benzhydrazide, isonicotinohydrazide)
-
Methanol (B129727) or Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add the chosen hydrazide (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool.
-
Collect the resulting crystalline product by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
-
Characterize the structure of the purified product.
Synthesis of Secondary Amine Derivatives via Reductive Amination
This protocol details a one-pot, two-step synthesis of secondary amines from this compound.
Materials:
-
This compound
-
Primary amine
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the imine intermediate.
-
Once complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
-
Characterize the final secondary amine derivative.
Biological Screening Protocols
In Vitro SENP1 Inhibition Assay (Fluorescence-based)
This assay measures the ability of test compounds to inhibit the enzymatic activity of SENP1.
Materials:
-
Recombinant human SENP1 catalytic domain
-
Fluorogenic SENP1 substrate (e.g., SUMO1-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant SENP1 in assay buffer.
-
In a 384-well plate, add a small volume of the test compound solution at various concentrations. Include a positive control (known SENP1 inhibitor) and a negative control (DMSO vehicle).
-
Add the SENP1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the SUMO1-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence signal progression.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Data Presentation
The following table summarizes the SENP1 inhibitory activity of a representative library of this compound derivatives. The core scaffold was derivatized via reductive amination to yield a series of substituted N-benzylamines, which were subsequently reacted to form urea (B33335) derivatives.
| Compound ID | R Group on Benzylamine | SENP1 Inhibition IC₅₀ (µM) |
| MFB-001 | H | > 50 |
| MFB-002 | 4-Methyl | 25.3 |
| MFB-003 | 4-Methoxy | 18.9 |
| MFB-004 | 4-Chloro | 12.1 |
| MFB-005 | 4-Fluoro | 15.5 |
| MFB-006 | 3-Methyl | 30.8 |
| MFB-007 | 3-Methoxy | 22.4 |
| MFB-008 | 3-Chloro | 10.7 |
| MFB-009 | 2-Methyl | 45.1 |
| MFB-010 | 2-Chloro | 19.8 |
| Staurosporine | (Positive Control) | 0.01 |
Note: The data presented is representative and for illustrative purposes.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
SENP1 Signaling Pathway in Cancer
Caption: Simplified SENP1 signaling pathway highlighting its role in promoting cancer progression.
References
Troubleshooting & Optimization
Technical Support Center: Methyl 3-formylbenzoate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-formylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main synthetic routes for this compound:
-
Fischer Esterification of 3-Formylbenzoic Acid: This is a classic method involving the direct esterification of 3-formylbenzoic acid with methanol (B129727) using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2]
-
Oxidation of Methyl 3-methylbenzoate (B1238549): This approach involves the selective oxidation of the methyl group of methyl 3-methylbenzoate to an aldehyde. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[1]
Q2: What typical yields can be expected?
Yields are highly dependent on the chosen method, reaction conditions, and purification efficiency.[1]
-
Esterification Route: With optimized protocols, crude yields can be high. After purification, a purity of >97% is achievable.[1]
-
Oxidation Route: Yields in this route can be more variable. The final purity depends heavily on the selectivity of the oxidizing agent and the thoroughness of purification to remove unreacted starting material and byproducts.[1]
Q3: What are the critical safety precautions for this synthesis?
Both synthesis routes involve hazardous materials and require stringent safety measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle strong acids, like sulfuric acid, with extreme care.
-
Be mindful of the flammability of organic solvents such as methanol.
-
Oxidizing agents can react violently; manage them carefully.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Product Yield
Q: My final yield of this compound is consistently low. What are the potential causes and solutions?
Low yield can stem from several factors, including incomplete reactions, product loss during workup, or side reactions.
A: Common Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or increasing the temperature. Ensure the catalyst is active and used in the correct proportion.[1]
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Cooling the solution slowly and then in an ice bath will maximize crystal formation.[3] When performing a liquid-liquid extraction, ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
-
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, particularly if exposed to harsh basic or acidic conditions during workup.
Problem 2: Presence of Impurities
Q: My purified product contains a significant amount of 3-carboxybenzaldehyde (the di-acid). How can I prevent its formation and remove it?
This issue, known as over-oxidation, is common when using the oxidation route. The aldehyde product is susceptible to further oxidation to a carboxylic acid.[1][5]
A: Prevention and Removal Strategies:
-
Prevention:
-
Choice of Oxidant: Use a milder, more selective oxidizing agent.
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the oxidant. Lowering the temperature can often increase selectivity.
-
Monitoring: Follow the reaction closely with TLC or GC to stop it as soon as the starting material is consumed, preventing over-oxidation of the product.[1]
-
-
Removal:
-
Basic Wash: The acidic byproduct, 3-formylbenzoic acid, can be removed by washing an organic solution of the crude product with a mild basic solution like saturated sodium bicarbonate (NaHCO₃).[1][4] The acid is converted to its water-soluble sodium salt and extracted into the aqueous layer.
-
Column Chromatography: If a basic wash is insufficient, purification via column chromatography can separate the more polar di-acid from the desired ester.[1]
-
| Parameter | Condition A (High Over-oxidation) | Condition B (Optimized) |
| Oxidizing Agent | Strong (e.g., KMnO₄) | Milder / Selective |
| Temperature | Elevated | Controlled / Lowered |
| Reaction Time | Prolonged | Monitored (Stopped at completion) |
| Result | High % of di-acid impurity | Minimized impurity formation |
| Caption: Comparison of conditions affecting over-oxidation. |
Experimental Protocols
Method 1: Fischer Esterification of 3-Formylbenzoic Acid
This protocol is a standard procedure for esterification.[2]
Materials:
-
3-Formylbenzoic acid
-
Anhydrous methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-formylbenzoic acid in a large excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in an organic solvent like ethyl acetate. d. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. Vent the separatory funnel frequently to release CO₂ pressure.[3] e. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. b. Purify the crude solid by recrystallization, often from a methanol/water mixture, to yield pure this compound.[3]
References
Navigating the Synthesis of Methyl 3-Formylbenzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl 3-formylbenzoate, a key intermediate in the pharmaceutical and fine chemical industries, can present various challenges, from optimizing reaction conditions to minimizing the formation of unwanted side products. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during its synthesis. Detailed experimental protocols, troubleshooting guides in a question-and-answer format, and data-driven insights are presented to assist researchers in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Several viable synthetic routes exist, with the choice often depending on the availability of starting materials, scalability, and desired purity. The most common methods include:
-
Oxidation of methyl 3-toluate: A direct approach where the methyl group is oxidized to an aldehyde.
-
Swern Oxidation of methyl 3-(hydroxymethyl)benzoate: A mild and selective oxidation of the corresponding alcohol.
-
Ozonolysis of methyl 3-vinylbenzoate: Cleavage of a carbon-carbon double bond to yield the aldehyde.
-
Vilsmeier-Haack Formylation of methyl benzoate (B1203000): An electrophilic aromatic substitution to introduce the formyl group.
Q2: I am observing a significant amount of unreacted starting material. What are the likely causes?
A2: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient reagent stoichiometry: Ensure that the molar equivalents of the oxidizing or formylating agent are adequate.
-
Low reaction temperature or time: Some reactions require specific temperature profiles and sufficient time to proceed to completion.
-
Poor reagent quality: Degradation of reagents, especially sensitive ones like oxalyl chloride in Swern oxidations, can lead to lower reactivity.
-
Catalyst deactivation: In catalytic oxidations, the catalyst may lose its activity over time.
Q3: My final product is contaminated with an over-oxidized product, 3-carbomethoxybenzoic acid. How can I avoid this?
A3: Over-oxidation is a frequent side reaction, particularly in the oxidation of methyl 3-toluate. To mitigate this:
-
Choose a milder oxidizing agent: Reagents like manganese dioxide (MnO₂) offer better selectivity for the aldehyde over the carboxylic acid compared to stronger oxidants.
-
Careful control of reaction conditions: Lowering the reaction temperature and monitoring the reaction progress closely by techniques like TLC or GC can help in stopping the reaction at the desired aldehyde stage.
-
Stoichiometry of the oxidant: Using a stoichiometric amount or a slight excess of the oxidizing agent can prevent over-oxidation.
Q4: How can I remove acidic impurities like 3-carbomethoxybenzoic acid from my product?
A4: Acidic impurities can typically be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate. The acidic impurity will be converted to its water-soluble salt and move to the aqueous layer, which can then be separated.
Troubleshooting Guides for Common Synthetic Routes
Oxidation of Methyl 3-Toluate
This method offers a direct conversion but can be prone to over-oxidation or incomplete reaction.
Common Side Products:
| Side Product | Formation Conditions | Mitigation Strategies |
| 3-Carbomethoxybenzoic acid | Use of strong oxidizing agents (e.g., KMnO₄, CrO₃), prolonged reaction times, elevated temperatures. | Employ milder oxidants (e.g., MnO₂), control reaction time and temperature, monitor reaction progress. |
| Unreacted Methyl 3-toluate | Insufficient oxidizing agent, low reaction temperature, short reaction time. | Increase stoichiometry of the oxidant, optimize temperature and reaction time. |
| 3-(Dichloromethyl)benzoate | In some chlorination-based oxidation methods. | Use alternative oxidation methods. |
Troubleshooting Q&A:
-
Q: My oxidation with MnO₂ is very slow. What can I do?
-
A: Ensure the MnO₂ is activated and has a high surface area. The reaction is often heterogeneous, so efficient stirring is crucial. Increasing the temperature or using a solvent in which the starting material is more soluble can also enhance the reaction rate.
-
Swern Oxidation of Methyl 3-(hydroxymethyl)benzoate
A mild and often high-yielding method, but requires careful handling of reagents at low temperatures.
Common Side Products:
| Side Product | Formation Conditions | Mitigation Strategies |
| Dimethyl sulfide (B99878) (DMS) | Inherent byproduct of the reaction. | Not preventable, but has a strong odor and should be handled in a well-ventilated fume hood. Can be oxidized to odorless DMSO for disposal. |
| Carbon monoxide (CO) & Carbon dioxide (CO₂) | Inherent byproducts from the decomposition of the Vilsmeier reagent. | Not preventable; ensure adequate ventilation. |
| Methyl 3-(methylthiomethoxy)benzoate | If the reaction temperature rises above the recommended -60 °C. | Maintain strict temperature control throughout the addition of reagents. |
Troubleshooting Q&A:
-
Q: I have a significant amount of the methylthiomethyl (MTM) ether side product. Why?
-
A: This is a strong indication that the reaction temperature was not maintained at or below -78 °C during the activation of DMSO and subsequent addition of the alcohol. The intermediate alkoxysulfonium salt is unstable at higher temperatures and can undergo a Pummerer-type rearrangement leading to the MTM ether.
-
Ozonolysis of Methyl 3-vinylbenzoate
This method provides a clean conversion of the vinyl group to an aldehyde, with side products largely dependent on the work-up conditions.
Common Side Products (Reductive Workup):
| Side Product | Formation Conditions | Mitigation Strategies |
| 3-Carbomethoxybenzoic acid | Oxidative workup instead of reductive; presence of excess ozone or oxidizing agents during workup. | Ensure a proper reductive workup with reagents like dimethyl sulfide (DMS) or zinc dust. |
| Ozonide byproducts | Incomplete workup of the intermediate ozonide. | Ensure sufficient reagent and time for the workup step to completely cleave the ozonide. |
Troubleshooting Q&A:
-
Q: My ozonolysis reaction is giving a complex mixture of products. What could be the issue?
-
A: This could be due to incomplete reaction or an improper workup. Ensure the reaction is run until the starting material is consumed (often indicated by a color change). For the reductive workup, ensure the reducing agent is added at low temperature before allowing the reaction to warm to room temperature to prevent side reactions of the unstable ozonide intermediate.
-
Vilsmeier-Haack Formylation of Methyl Benzoate
This reaction introduces the formyl group directly onto the aromatic ring. The regioselectivity and reactivity are key considerations.
Common Side Products:
| Side Product | Formation Conditions | Mitigation Strategies |
| Methyl 2-formylbenzoate (B1231588) (ortho-isomer) | The ester group is a meta-director, but small amounts of the ortho-isomer can sometimes form. | The Vilsmeier-Haack reaction is generally regioselective for the meta-position on deactivated rings. Purification by chromatography can separate isomers. |
| Methyl 4-formylbenzoate (B8722198) (para-isomer) | Generally not formed in significant amounts due to the meta-directing effect of the ester group. | Not a major concern. |
| Unreacted Methyl Benzoate | The ester group deactivates the ring, making the reaction less favorable than for electron-rich aromatics. | Use of a larger excess of the Vilsmeier reagent and higher reaction temperatures may be required, but this can also lead to more side products. |
Troubleshooting Q&A:
-
Q: The Vilsmeier-Haack reaction is not proceeding. What can I do?
-
A: Methyl benzoate is an electron-poor substrate for this reaction. Ensure the Vilsmeier reagent is properly formed (from DMF and POCl₃ or a similar activating agent). Increasing the reaction temperature and using a larger excess of the reagent can drive the reaction forward. However, be aware that harsh conditions can lead to decomposition and other side reactions.
-
Experimental Protocols
Protocol 1: Swern Oxidation of Methyl 3-(hydroxymethyl)benzoate
Materials:
-
Methyl 3-(hydroxymethyl)benzoate
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.4 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of methyl 3-(hydroxymethyl)benzoate (1.0 equivalent) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and potential issues, the following diagrams illustrate key workflows.
Technical Support Center: Purification of Methyl 3-formylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 3-formylbenzoate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation.
-
From the esterification of 3-formylbenzoic acid: The primary impurity is typically the unreacted starting material, 3-formylbenzoic acid . Due to its acidic nature, this impurity can be readily removed with a basic wash during workup.
-
From the oxidation of methyl 3-methylbenzoate: Incomplete oxidation can lead to the presence of the starting material, methyl 3-methylbenzoate . Conversely, over-oxidation can result in the formation of 3-carboxybenzaldehyde or isophthalic acid .
-
Hydrolysis: The ester group of this compound can be susceptible to hydrolysis back to 3-formylbenzoic acid , especially under acidic or basic conditions during workup or prolonged storage in the presence of moisture.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
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Column Chromatography: This is a highly effective method for separating this compound from a wide range of impurities, especially those with different polarities.
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Recrystallization: If the crude material is relatively pure, recrystallization can be an efficient method to obtain highly pure product.
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Aqueous Wash: For removing acidic impurities like 3-formylbenzoic acid, a simple aqueous wash with a mild base (e.g., sodium bicarbonate solution) is very effective.
Q3: My purified this compound is showing signs of degradation. What could be the cause?
A3: Aldehydes like this compound can be sensitive to air and light.[1][2] Prolonged exposure can lead to oxidation of the aldehyde group to a carboxylic acid. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a cool temperature.
Q4: Can I use distillation to purify this compound?
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound is insoluble in the chosen solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid. | Select a more suitable solvent or a solvent pair. Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery of pure product | Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with ice-cold solvent.[3] |
| Product is colored | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The polarity of the mobile phase is incorrect. | Adjust the mobile phase composition. For non-polar impurities, decrease the polarity (increase the proportion of the non-polar solvent). For polar impurities, increase the polarity (increase the proportion of the polar solvent).[4] |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexanes:ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.[4] |
| Product elutes too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes).[4] |
| Streaking of spots on TLC/Column | The sample is too concentrated. The compound is interacting strongly with the stationary phase (e.g., acidic silica (B1680970) gel). | Dilute the sample before loading it onto the column. Consider adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine (B128534), to improve the peak shape.[4] |
| Degradation on the column | Aldehydes can be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small amount of triethylamine (e.g., 1%). Alternatively, use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash to Remove Acidic Impurities
This protocol is effective for removing acidic impurities such as 3-formylbenzoic acid.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separation: Gently shake the separatory funnel, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.
-
Repeat: Repeat the wash with the sodium bicarbonate solution one or two more times.
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Water Wash: Wash the organic layer with water and then with brine to remove residual salts and water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[3]
Protocol 2: Purification by Recrystallization
A common solvent system for the recrystallization of aromatic esters is a mixture of ethanol (B145695) and water.[5]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. If the product is very soluble, add hot water dropwise until the solution becomes slightly cloudy. If the product is not very soluble in hot ethanol, try a different solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot chosen solvent (or solvent pair).
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Purification by Column Chromatography
A typical mobile phase for similar aromatic esters is a mixture of hexanes and ethyl acetate.[4]
-
TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates. A good starting point is a 4:1 to 9:1 mixture of hexanes:ethyl acetate. The target Rf value for the product should be around 0.2-0.4 for good separation.[4][6]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Typical Mobile Phase | Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV light at 254 nm |
Mandatory Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Methyl 3-formylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Methyl 3-formylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[1] To minimize degradation, it is recommended to store the compound at refrigerated temperatures under an inert atmosphere.[1][2] Some suppliers suggest storage at room temperature or below +30°C is also acceptable for shorter periods.[3][4]
Q2: Is this compound sensitive to air or light?
Yes, this compound may be sensitive to prolonged exposure to air.[1][2][4] The aldehyde group is susceptible to oxidation, which can be initiated by air and light.[1][4] To mitigate this, it is crucial to store the compound in a dark place and under an inert atmosphere.[1][3]
Q3: What are the potential degradation products of this compound?
The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 3-carboxy-methylbenzoate.[1] This autoxidation can be catalyzed by light and transition metal salts.[1][4] Self-condensation or polymerization reactions, which are often catalyzed by acid, can also occur.[1]
Q4: What solvents are suitable for dissolving this compound?
This compound is insoluble in water.[1][2][5] It is soluble in organic solvents such as ethanol (B145695), and methanol.[1][4][5]
Q5: What are the recommended handling precautions for this compound?
When handling this compound, it is important to use personal protective equipment, including gloves, and eye protection. Work should be conducted in a well-ventilated area to avoid inhalation.[6] Avoid contact with skin and eyes.[6] In case of a spill, the solid material should be dampened with 60-70% ethanol before being transferred to a suitable container for disposal.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | - Air or moisture exposure- Improper storage temperature | - Ensure the container is tightly sealed and stored under an inert atmosphere.- Verify storage temperature is within the recommended range. |
| Unexpected peaks in analytical data (e.g., NMR, HPLC, GC) | - Presence of degradation products (e.g., carboxylic acid)- Contamination | - Confirm the identity of impurities using appropriate analytical techniques.- If degradation is confirmed, consider purifying the material before use. |
| Inconsistent experimental results | - Degradation of the starting material | - Assess the purity of the this compound before each use.- Use freshly opened or recently purified material for sensitive experiments. |
Stability and Storage Data
| Parameter | Recommendation | Source |
| Storage Temperature | Refrigerated temperatures; Room Temperature; Store below +30°C | [1][2][3][4] |
| Atmosphere | Store under an inert atmosphere | [1][2] |
| Container | Tightly closed container | [1] |
| Light | Keep in a dark place | [3] |
| Air Sensitivity | May be sensitive to prolonged exposure to air | [1][2][4] |
| Incompatibilities | Strong oxidizing agents, strong bases, and reducing agents | [4][6][7][8] |
Experimental Protocols
General Protocol for Assessing the Purity and Stability of this compound
This protocol outlines a general method for monitoring the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
-
Analytical column suitable for aromatic compounds (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Initial Purity Assessment (Time = 0):
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Develop an HPLC method to achieve good separation of the main peak from any potential impurities.
-
Inject the standard solution and record the chromatogram.
-
Determine the initial purity by calculating the area percentage of the main peak.
-
-
Stability Study:
-
Store aliquots of the this compound sample under different conditions (e.g., recommended storage, elevated temperature, exposure to light).
-
At specified time intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.
-
Prepare a solution of the aged sample at the same concentration as the initial standard.
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Analyze the sample using the established HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the aged samples to the initial chromatogram.
-
Identify and quantify any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point for each storage condition.
-
Visualizations
References
- 1. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 52178-50-4 [chemicalbook.com]
- 4. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reactions of Methyl 3-formylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common reactions involving Methyl 3-formylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile bifunctional molecule commonly employed in a variety of organic transformations. The most prevalent reactions include:
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Suzuki-Miyaura Coupling: To form biaryl compounds by creating a new carbon-carbon bond at the formyl group's position after conversion to a halide or triflate, or by using a boronic acid derivative of the molecule itself.[1]
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Wittig Reaction: To convert the aldehyde group into an alkene.[2]
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Reductive Amination: To synthesize secondary or tertiary amines from the aldehyde functionality.[3][4]
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Horner-Wadsworth-Emmons Reaction: A variation of the Wittig reaction to produce predominantly E-alkenes.[5][6]
Q2: What are the key stability concerns with this compound?
A2: this compound contains both an aldehyde and a methyl ester functional group. Key stability concerns include:
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Oxidation of the aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air.
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Hydrolysis of the ester: Under strong acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is a crucial consideration when selecting reaction conditions, particularly for Suzuki-Miyaura coupling which often employs a base.[1]
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Self-condensation or polymerization: Aldehydes can undergo self-condensation reactions, which are often catalyzed by acid.
Q3: How can I purify the products from reactions with this compound?
A3: Purification strategies depend on the specific reaction and the nature of the product and byproducts. Common techniques include:
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Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the desired product from unreacted starting materials, catalysts, and side products.[4][7]
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Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. For example, crude methyl 3-nitrobenzoate, a related compound, can be recrystallized from methanol (B129727) or an ethanol/water mixture.[8]
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Aqueous Workup: Liquid-liquid extraction is a standard procedure to remove water-soluble impurities, such as salts and some catalyst residues. For instance, in a Wittig reaction, the byproduct triphenylphosphine (B44618) oxide can often be removed by a careful workup and subsequent purification.[9]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired biaryl product.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and active. Use pre-catalysts or generate the active Pd(0) species in-situ. Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[10] |
| Suboptimal Ligand | For sterically hindered substrates, bulky electron-rich phosphine (B1218219) ligands like SPhos or XPhos can improve yields. Screen a variety of ligands to find the optimal one for your specific coupling partners.[10] |
| Ineffective Base | The choice of base is critical and can depend on the substrates. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[10][11] |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially at high temperatures or in the presence of water, leading to the formation of an undesired arene byproduct. Consider using a more stable boronic ester (e.g., pinacol (B44631) ester) or anhydrous reaction conditions.[10] |
| Ester Hydrolysis | The methyl ester of this compound can be hydrolyzed under basic conditions. Use milder bases (e.g., K₂CO₃ instead of NaOH) or protect the ester group if necessary.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-formylbenzoate with Phenylboronic Acid
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 3-bromo-5-formylbenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Addition of Base and Solvent: Add a base, such as potassium phosphate (B84403) (K₃PO₄, 2.0 equiv), and an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Wittig Reaction & Horner-Wadsworth-Emmons (HWE) Reaction
Problem: Low yield of the desired alkene.
| Possible Cause | Suggested Solution |
| Instability of the Ylide | Non-stabilized ylides are less stable and should be generated and used in-situ under inert conditions. For the HWE reaction, phosphonate (B1237965) carbanions are generally more stable.[12][13] |
| Poor Reactivity of the Ylide | Stabilized ylides are less reactive and may not react efficiently with ketones. For ketones, consider using a more reactive, non-stabilized ylide.[12] |
| Incorrect Base | The choice of base is crucial for generating the ylide. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often used for non-stabilized ylides. For stabilized ylides in HWE reactions, weaker bases like NaH or NaOMe can be sufficient.[13] |
| Side Reactions | The aldehyde group of this compound is reactive and can participate in side reactions. Ensure the reaction is carried out under controlled conditions to minimize these. |
| Difficult Purification | The byproduct triphenylphosphine oxide from the Wittig reaction can be difficult to separate. Chromatography is often required.[9] The phosphate byproduct from the HWE reaction is water-soluble and more easily removed.[13] |
Data Presentation: Comparison of Wittig and HWE Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium (B103445) ylide | Phosphonate carbanion |
| Reactivity | Non-stabilized ylides are highly reactive. Stabilized ylides are less reactive.[12] | Generally more nucleophilic and reactive than corresponding phosphonium ylides.[6] |
| Stereoselectivity | Non-stabilized ylides typically give (Z)-alkenes. Stabilized ylides give (E)-alkenes.[2] | Predominantly forms (E)-alkenes.[5] |
| Byproduct Removal | Triphenylphosphine oxide (often requires chromatography).[9] | Dialkyl phosphate salt (water-soluble, easy to remove).[5] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction of this compound
This protocol provides a general procedure for the synthesis of an (E)-alkene.
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Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere, add a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv) to a suspension of sodium hydride (NaH, 1.1 equiv) in anhydrous THF at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
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Reaction: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
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Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
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Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Reductive Amination
Problem: Incomplete reaction or formation of side products.
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | Imine formation is often the rate-limiting step and is reversible. It can be promoted by adding a catalytic amount of acid (e.g., acetic acid) and removing the water formed, for example, by using a Dean-Stark apparatus or molecular sieves.[3] |
| Reduction of the Aldehyde | A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde before it forms the imine. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[14] |
| Over-alkylation | If using a primary amine, dialkylation can be a problem. Using the amine in excess can help to minimize this.[9] |
| Decomposition of Reducing Agent | Some reducing agents are sensitive to moisture. Ensure anhydrous conditions if necessary. |
| Difficult Product Isolation | The basicity of the amine product can complicate extraction. An acid-base workup can be used to isolate the product. |
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful reducing agent.[14] | Can reduce the starting aldehyde or ketone; often requires a two-step procedure.[14] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the iminium ion over the carbonyl, allowing for one-pot reactions.[14] | Highly toxic and can generate cyanide gas.[14] |
| Sodium Triacetoxyborohydride (STAB) | Mild, highly selective, and less toxic than NaBH₃CN. Effective for a wide range of substrates.[14] | More expensive than NaBH₄. |
| Benzylamine-Borane | Air-stable complex, effective for reductive amination to give secondary amines.[3] | May require the use of molecular sieves.[3] |
Experimental Protocol: Reductive Amination of this compound with Benzylamine (B48309)
This protocol is a general guideline for a one-pot reductive amination.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and benzylamine (1.1 equiv) in a suitable solvent like dichloromethane (B109758) (DCE) or methanol.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equiv) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to the reaction mixture.
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling reactions.
Caption: Logical pathway for the reductive amination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Preventing oxidation of the aldehyde in Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the prevention of oxidation of the aldehyde functional group in Methyl 3-formylbenzoate. Oxidation to the corresponding carboxylic acid, methyl 3-carboxybenzoate, is a common issue that can lead to impurities, reduced yields, and complications in subsequent synthetic steps. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this problem.
Troubleshooting Guide: Unwanted Oxidation of this compound
| Observation | Potential Cause | Recommended Action |
| Appearance of a white precipitate (methyl 3-carboxybenzoate) in the starting material upon storage. | Air (oxygen) exposure leading to autoxidation. This is a known issue for aldehydes, which can be sensitive to prolonged air exposure.[1][2] | Store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect from air and light.[1] Refrigeration is also recommended to slow the rate of oxidation. |
| TLC or NMR analysis of a reaction mixture shows the presence of the carboxylic acid impurity. | 1. Oxidation of the starting material prior to the reaction. 2. Oxidation during the reaction due to reaction conditions (e.g., presence of an oxidizing agent, air, or metal catalyst). | 1. Confirm the purity of the starting material before use. If necessary, purify by recrystallization or column chromatography. 2. Degas solvents prior to use. Run the reaction under a positive pressure of an inert gas. 3. If applicable to the reaction chemistry, add a radical inhibitor/antioxidant like Butylated Hydroxytoluene (BHT). |
| Low yield of the desired product in a reaction where this compound is a reactant, with the carboxylic acid as a major byproduct. | The reaction conditions are promoting the oxidation of the aldehyde. Aldehydes are readily oxidized to carboxylic acids.[1][2] | In addition to the above measures, consider if any reagents are incompatible or if the reaction is being heated for an extended period in the presence of air. If possible, use freshly purified starting material. |
| Discoloration of the this compound starting material (yellowing). | Formation of colored impurities due to oxidation or other degradation pathways. | Discolored material should be purified before use. Analyze a small sample by an appropriate method (e.g., NMR, GC-MS) to identify the impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound oxidizing, and what is the chemical nature of this process?
A1: The aldehyde group in this compound is susceptible to autoxidation, a process where it reacts with atmospheric oxygen. This is a free-radical chain reaction that converts the aldehyde to a carboxylic acid. The reaction can be initiated by light and catalyzed by trace amounts of transition metals.[1][2]
Q2: How can I prevent the oxidation of this compound during long-term storage?
A2: To prevent oxidation during storage, it is crucial to minimize its exposure to air and light. The recommended storage procedure is to keep the compound in a tightly sealed amber vial under an inert atmosphere, such as argon or nitrogen, and store it at refrigerated temperatures.
Q3: Can I use an antioxidant to prevent oxidation during a reaction?
A3: Yes, using a radical-scavenging antioxidant is an effective strategy. Butylated Hydroxytoluene (BHT) is a common and effective antioxidant for this purpose. It works by terminating the free-radical chain reactions that lead to oxidation.
Q4: How do I remove the carboxylic acid impurity if my starting material has already oxidized?
A4: If a significant amount of the carboxylic acid impurity is present, you can remove it by dissolving the mixture in an organic solvent and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, making it water-soluble and allowing for its separation from the organic layer containing the desired aldehyde. Subsequent purification by recrystallization or column chromatography may also be necessary.
Q5: What analytical techniques are best for detecting and quantifying the carboxylic acid impurity?
A5: Several analytical techniques can be employed. 1H NMR spectroscopy is useful for identifying and quantifying the aldehyde and carboxylic acid based on their distinct proton signals. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for separating and quantifying the two compounds with high precision. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for sensitive detection and quantification.
Experimental Protocols
Protocol 1: Storage of this compound under an Inert Atmosphere
Objective: To properly store this compound to prevent long-term oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk line or a similar apparatus for handling air-sensitive compounds (optional, but recommended)
Procedure:
-
Place the this compound into a clean, dry amber glass vial.
-
Attach the vial to a Schlenk line or use a needle to introduce a gentle stream of inert gas into the vial for several minutes to displace the air.
-
While maintaining a positive pressure of the inert gas, securely seal the vial with the PTFE-lined cap.
-
For added security, wrap the cap with Parafilm.
-
Store the sealed vial in a refrigerator at 2-8 °C.
Protocol 2: Use of Butylated Hydroxytoluene (BHT) as an Antioxidant in a Reaction
Objective: To prevent the oxidation of this compound during a chemical reaction.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Reaction solvent (ensure BHT is soluble in the chosen solvent; it is soluble in many common organic solvents like ethanol, acetone, and benzene (B151609) but not in water)[3]
-
Reaction vessel and other necessary glassware
Procedure:
-
To your reaction vessel, add the reaction solvent.
-
Add BHT to the solvent at a concentration of 0.01-0.1 mol%. A typical starting point is a catalytic amount.
-
Stir the mixture until the BHT is fully dissolved.
-
Add the this compound and any other reagents to the reaction mixture as per your established reaction protocol.
-
Proceed with your reaction, preferably under an inert atmosphere to further minimize oxidation.
-
Upon completion of the reaction, BHT can typically be removed during standard purification procedures like column chromatography.
Quantitative Data Summary
The following table provides a summary of the solubility of Butylated Hydroxytoluene (BHT) in various common organic solvents at room temperature. This information is crucial for selecting an appropriate solvent when using BHT as an antioxidant.
| Solvent | Solubility of BHT ( g/100 mL) |
| Methanol | 25 |
| Ethanol | 25-26 |
| Isopropanol | 30 |
| Acetone | 40 |
| Benzene | 40 |
| Petroleum Ether | 50 |
| Water | Insoluble |
Data compiled from various chemical suppliers and literature sources.[3]
Visualizations
Caption: A troubleshooting workflow for addressing the oxidation of this compound.
Caption: The mechanism of action for BHT as a radical-scavenging antioxidant.
References
Technical Support Center: Purification of Methyl 3-formylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 3-formylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The common impurities largely depend on the synthetic route employed. However, typical impurities may include:
-
Unreacted starting materials: Such as 3-formylbenzoic acid, which can be present due to incomplete esterification.
-
Over-oxidation products: The aldehyde group is susceptible to oxidation, which can lead to the formation of 3-carboxybenzaldehyde.
-
Hydrolysis products: The methyl ester can be hydrolyzed back to 3-formylbenzoic acid during work-up or purification under non-neutral pH conditions.
-
Side-products from synthesis: Depending on the specific reagents and conditions used, other related aromatic compounds could be present.
Q2: My purified this compound has a low or broad melting point. What does this indicate?
A2: A depressed and broad melting point range is a strong indicator of the presence of impurities. Pure this compound should have a relatively sharp melting point. The presence of residual solvents, starting materials, or byproducts disrupts the crystal lattice, leading to this observation. Further purification is recommended. The reported melting point for this compound is in the range of 48-52 °C.
Q3: Can the aldehyde group in this compound degrade during purification?
A3: Yes, the aldehyde functionality can be sensitive under certain conditions. On silica (B1680970) gel, which is acidic, aldehydes can sometimes undergo degradation.[1] Prolonged exposure to air can also lead to oxidation of the aldehyde to a carboxylic acid.[2] It is advisable to use deactivated silica gel or minimize the contact time during column chromatography.
Q4: What are the recommended storage conditions for purified this compound?
A4: To prevent degradation, this compound should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). Refrigerated temperatures are also recommended to maintain its stability over time.[2]
Troubleshooting Guides
Problem 1: Difficulty in Removing 3-Formylbenzoic Acid
-
Possible Cause: Incomplete esterification reaction or hydrolysis of the methyl ester during the work-up. 3-formylbenzoic acid is significantly more polar than the desired product.
-
Solution: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic 3-formylbenzoic acid to form its water-soluble sodium salt.
-
Gently shake the separatory funnel, venting frequently to release any pressure from CO₂ evolution.
-
Separate the aqueous layer. Repeat the washing step if necessary.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Problem 2: Low Recovery After Recrystallization
-
Possible Cause: The product is partially soluble in the cold recrystallization solvent, or too much solvent was used for dissolution.
-
Solution: Optimizing the Recrystallization Protocol
-
Solvent Selection: Choose a solvent system where this compound is highly soluble when hot and sparingly soluble when cold. Common solvent systems for similar compounds include mixtures of hexanes and ethyl acetate, or ethanol (B145695) and water.[3]
-
Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will reduce the recovery yield.[4]
-
Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities.[4]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Washing: When collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product.[4]
-
Problem 3: Poor Separation During Column Chromatography
-
Possible Cause: Incorrect mobile phase polarity, sample overloading, or degradation on the silica gel.
-
Solution: Column Chromatography Optimization
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. A common ratio to start with is 6:1 (Hexanes:EtOAc), and the polarity can be gradually increased as needed.[5]
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for good separation.
-
Deactivating Silica Gel: If you suspect degradation on the column, you can use deactivated silica gel. This can be prepared by making a slurry of the silica gel in the mobile phase and adding 1% triethylamine (B128534) (v/v) to neutralize the acidic sites.[1]
-
Dry Loading: If the crude product is not very soluble in the mobile phase, consider dry loading. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Purification
| Issue | Possible Cause | Recommended Solution |
| Presence of 3-Formylbenzoic Acid | Incomplete esterification or hydrolysis. | Perform an acid-base extraction with saturated sodium bicarbonate solution. |
| Low Yield from Recrystallization | High solubility in cold solvent; excessive solvent usage. | Use a minimal amount of hot solvent and ensure slow cooling. |
| Product Degradation on Silica Gel | Acidity of the silica gel. | Deactivate the silica gel with triethylamine or use an alternative stationary phase like neutral alumina.[1] |
| Co-elution of Impurities | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC; consider a shallower solvent gradient during elution. |
Table 2: Suggested Starting Conditions for Purification Methods
| Purification Method | Key Parameters | Recommended Starting Point | Notes |
| Recrystallization | Solvent System | Ethanol/Water or Hexane/Ethyl Acetate | The optimal ratio should be determined experimentally. |
| Column Chromatography | Stationary Phase | Silica Gel | Consider deactivation with 1% triethylamine if degradation is observed.[1] |
| Mobile Phase | Hexanes:Ethyl Acetate (6:1) | Adjust polarity based on TLC analysis.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent (e.g., a mixture of ethanol and water). Add the minimum amount of the hot solvent to the flask containing the crude product until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 6:1 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the column. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC.
-
Fraction Combination: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Reactions of Methyl 3-formylbenzoate with Strong Bases
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions encountered when using Methyl 3-formylbenzoate with strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when this compound is treated with a strong base?
A1: The two main side reactions are the Cannizzaro reaction and the hydrolysis of the methyl ester. If another enolizable carbonyl compound is present, a Claisen-Schmidt condensation can also occur.
Q2: What is the Cannizzaro reaction and why does it occur with this compound?
A2: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde, like this compound, in the presence of a strong base.[1] One molecule of the aldehyde is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[1][2] this compound is susceptible to this reaction because it lacks alpha-hydrogens, which would otherwise allow for an aldol (B89426) condensation.[3]
Q3: Under what conditions is the Cannizzaro reaction favored?
A3: The Cannizzaro reaction is generally favored by high concentrations of a strong base (e.g., concentrated NaOH or KOH) and higher reaction temperatures.[4]
Q4: What is ester hydrolysis and why is it a concern?
A4: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. In the presence of a strong base (saponification), the methyl ester of this compound can be hydrolyzed to form 3-formylbenzoic acid (as its carboxylate salt) and methanol (B129727).[5] This is a common reaction for esters in basic conditions.
Q5: Can I completely avoid these side reactions?
A5: Completely avoiding these side reactions can be challenging, but their extent can be minimized by carefully controlling the reaction conditions, such as the concentration of the base, temperature, and reaction time.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of unexpected polar impurities.
Possible Cause: The Cannizzaro reaction is occurring as a significant side reaction. The products, a carboxylic acid and an alcohol, are typically more polar than the starting material.
Troubleshooting Steps:
-
Reduce Base Concentration: The Cannizzaro reaction is often second order in the aldehyde and first or second order in the base.[1][3] Lowering the concentration of the strong base can significantly decrease the rate of this side reaction.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the Cannizzaro reaction, which often has a higher activation energy than the desired reaction.[4]
-
Slow Addition of Base: If the desired reaction allows, add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Use a Weaker Base: If applicable to the intended transformation, consider using a weaker base that is sufficient for the desired reaction but less likely to promote the Cannizzaro reaction.
Issue 2: Formation of a water-soluble byproduct and loss of the methyl ester functionality.
Possible Cause: Hydrolysis of the methyl ester group (saponification) is taking place.
Troubleshooting Steps:
-
Anhydrous Conditions: If the desired reaction does not require water, use anhydrous solvents and reagents to prevent hydrolysis.
-
Temperature Control: Ester hydrolysis is temperature-dependent. Running the reaction at lower temperatures can reduce the rate of hydrolysis.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time the ester is exposed to basic conditions.
-
Protecting Groups: In multi-step syntheses, consider protecting the aldehyde group before performing reactions that require strong basic conditions over extended periods.
Issue 3: Formation of a high molecular weight, colored impurity, especially in the presence of another carbonyl compound.
Possible Cause: A Claisen-Schmidt condensation is occurring between this compound and an enolizable aldehyde or ketone in the reaction mixture.[6]
Troubleshooting Steps:
-
Purify Starting Materials: Ensure that the this compound and solvents are free from other carbonyl-containing impurities.
-
Control Stoichiometry: If a reaction with an enolizable carbonyl is intended, carefully control the stoichiometry and order of addition. Often, slowly adding the enolizable component to a mixture of the non-enolizable aldehyde and the base can favor the desired crossed condensation.[4]
Data Presentation
The following tables summarize the expected products from the side reactions and the influence of reaction conditions.
Table 1: Products of Major Side Reactions
| Side Reaction | Reactants | Products |
| Cannizzaro Reaction | 2 x this compound + Strong Base | Methyl 3-(hydroxymethyl)benzoate + 3-Carboxybenzaldehyde (as salt) |
| Ester Hydrolysis | This compound + Strong Base + H₂O | 3-Formylbenzoic acid (as salt) + Methanol |
| Claisen-Schmidt | This compound + Enolizable Ketone (e.g., Acetone) + Base | α,β-unsaturated ketone |
Table 2: Influence of Reaction Conditions on Side Reactions
| Condition | Effect on Cannizzaro Reaction | Effect on Ester Hydrolysis |
| High Base Concentration | Significantly Increases Rate | Increases Rate |
| Low Base Concentration | Significantly Decreases Rate | Decreases Rate |
| High Temperature | Increases Rate | Significantly Increases Rate |
| Low Temperature | Decreases Rate | Decreases Rate |
| Presence of Water | Facilitates Reaction | Essential for Reaction |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing the Cannizzaro Side Reaction
This protocol is a general guideline for a reaction where this compound is a substrate and the Cannizzaro reaction is a known issue.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent.
-
Cooling: Cool the solution to the desired low temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.
-
Base Addition: Dissolve the strong base in a suitable solvent and add it dropwise to the cooled solution of the aldehyde over an extended period using a syringe pump or dropping funnel.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution) at a low temperature.
-
Workup: Proceed with the standard aqueous workup to isolate the desired product.
Protocol 2: Saponification of this compound (Illustrative of Hydrolysis)
This protocol is for the intentional hydrolysis of the ester.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water.[5]
-
Addition of Base: Add an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents).[5]
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[7]
-
Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[5]
-
Isolation: Collect the precipitated 3-formylbenzoic acid by vacuum filtration and wash with cold water.[5]
Visualizations
Caption: Signaling pathway of the Cannizzaro reaction of this compound.
Caption: Experimental workflow for the base-catalyzed hydrolysis of this compound.
Caption: Logical relationship for troubleshooting side reactions of this compound.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Methyl 3-formylbenzoate Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving Methyl 3-formylbenzoate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How does TLC work to monitor a reaction?
Thin-Layer Chromatography (TLC) separates components of a mixture based on their differing affinities for a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent system).[1][2] As the mobile phase ascends the plate via capillary action, it carries the reaction components at different rates.[2][3] By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) on the same plate, one can observe the disappearance of the starting material spot and the appearance of a new product spot over time.[4] When the starting material spot is no longer visible in the reaction mixture lane, the reaction is considered complete.[4]
Q2: What is the best way to prepare my samples for TLC analysis?
If the reaction is conducted at or near room temperature, a tiny sample (aliquot) can be taken directly from the reaction flask using a capillary spotter.[4] If the sample is not already in solution, dissolve approximately 1 mg in 1 mL of a volatile solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride.[3] A 1% concentration is a good rule of thumb.[3] It's crucial to ensure the sample concentration is not too high, which can cause streaking, or too low, resulting in no visible spots.[3][5]
Q3: How do I choose an appropriate solvent system (mobile phase)?
The ideal solvent system provides good separation between the starting material and the product, ideally with Retention Factor (Rf) values between 0.2 and 0.8. For flash chromatography, an Rf of 0.25-0.35 for the desired compound is often targeted.[3] A common starting point for compounds like this compound (an aromatic ester and aldehyde) is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, often in an 8:2 ratio.[2][6] You can adjust the polarity by changing the ratio of the solvents.[3] Increasing the proportion of the polar solvent will cause all spots to move further up the plate (higher Rf), while decreasing it will have the opposite effect.[3][5]
Q4: My spots are not visible after developing the plate. What should I do?
There are several potential reasons for not seeing spots:
-
The sample is too dilute: Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[5][7]
-
The compound is not UV-active: this compound, being an aromatic compound, should be visible under a UV lamp (typically 254 nm).[8][9] However, if your product is not UV-active, you will need to use a chemical stain.[5][9]
-
The compound evaporated: If the substance is volatile, it may have evaporated from the plate.[5]
-
The spotting line was submerged: If the solvent level in the developing chamber is higher than the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[3][5]
-
The reaction may not have worked: It's possible there is no compound to be seen.[3][7]
Q5: What visualization methods can I use for this compound and its potential products?
-
UV Light: This is the most common non-destructive method.[8] Since aromatic and conjugated compounds absorb UV light, they will appear as dark spots on a TLC plate containing a fluorescent indicator (e.g., F254) when viewed under a 254 nm UV lamp.[8][9][10]
-
Iodine: Exposing the plate to iodine vapor in a chamber is a semi-destructive method that visualizes many organic compounds, which will appear as yellow-brown spots.[8] This is effective for aromatic and unsaturated compounds.[11]
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing functional groups that can be oxidized, such as aldehydes. It will result in yellow or brown spots on a purple background.[11][12]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specifically developed for aldehydes and ketones, which will appear as yellow to orange spots.[11]
Troubleshooting Guide
Poorly resolved or messy TLC plates can be frustrating. The table below outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Streaking or Tailing of Spots [1][3] | 1. Sample is too concentrated (overloaded).[1][3][5] 2. The sample is highly acidic or basic.[3][5] 3. The solvent system is inappropriate.[7] 4. Impurities are present in the sample.[1] | 1. Dilute the sample solution and run the TLC again.[3][5] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (B128534) (0.1-2.0%).[5] 3. Experiment with a different solvent system.[7] 4. Purify the sample further if possible.[1] |
| Spots are Too High (Rf > 0.8) | The mobile phase is too polar.[5] | Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent.[5] |
| Spots are Too Low (Rf < 0.2) | The mobile phase is not polar enough.[5] | Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent.[5] |
| Uneven Solvent Front [13] | 1. The bottom of the TLC plate is not flat on the chamber floor. 2. The TLC plate is touching the sides of the chamber.[7] 3. The adsorbent has been scraped off part of the plate.[7] | 1. Ensure the chamber has a flat bottom and the plate is placed evenly.[13] 2. Center the plate in the chamber so it does not touch the walls. 3. Handle the plate carefully by the edges to avoid damaging the silica layer. |
| No Spots are Visible [5][7] | 1. The sample is too dilute.[5] 2. The compound is not UV-active.[5] 3. The spotting line was below the solvent level.[5] | 1. Concentrate the sample or apply the spot multiple times, allowing the solvent to dry between applications.[5][7] 2. Use a chemical stain (e.g., iodine, potassium permanganate) to visualize the spots.[5] 3. Ensure the spotting line is always drawn above the level of the solvent in the developing chamber.[5] |
| Unexpected Spots Appear | 1. Contamination from handling the plate with bare hands.[7] 2. Using a pen instead of a pencil to draw the baseline.[7] | 1. Always handle TLC plates by the edges or with forceps. 2. Only use a pencil to mark the plate, as ink can chromatograph and create extra spots.[7] |
Experimental Protocols
General Protocol for Monitoring a Reaction by TLC
-
Prepare the Developing Chamber: Pour the chosen solvent system (mobile phase) into a beaker or TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber with a watch glass or lid and let it equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate. Be careful not to scrape the silica layer. Mark three lanes on the baseline for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).[4]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, apply a small spot of a dilute solution of your starting material (e.g., this compound) onto the SM mark. The spot should be 1-2 mm in diameter.[13]
-
RM Lane: Using a clean capillary tube, apply a small spot of the reaction mixture onto the RM mark.[4]
-
Co Lane: Apply a spot of the starting material solution directly on top of a spot of the reaction mixture in the Co lane.[4]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[3][5] Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.[3]
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the solvent to evaporate completely. Visualize the spots using a UV lamp.[8] Circle the spots lightly with a pencil.[8] If necessary, use a chemical stain for further visualization. Compare the spots in the three lanes to determine the consumption of starting material and the formation of the product.
Data Tables
Recommended Solvent Systems for Aromatic Aldehydes and Esters
| Polarity | Solvent System Example | Typical Use Case |
| Low | 5-10% Ethyl Acetate in Hexanes | Separating non-polar compounds.[14] |
| Medium | 20-50% Ethyl Acetate in Hexanes | General purpose for compounds of intermediate polarity, a good starting point for this compound.[14][15] |
| High | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | Separating more polar compounds.[14] |
Common TLC Stains for Visualization
| Stain | Use Case | Visualization |
| Potassium Permanganate | General use for oxidizable groups (alkenes, alkynes, alcohols, aldehydes).[11][12] | Yellow/brown spots on a purple/pink background.[11][12] |
| p-Anisaldehyde | General purpose, sensitive to nucleophilic functional groups.[11] | Gives a range of colors for different compounds.[11] |
| Vanillin | General use, good for steroids, alcohols, and phenols.[5] | Provides a wide range of colors for different spots.[5] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Specific for aldehydes and ketones.[11] | Yellow to orange spots.[11] |
| Iodine | General use, good for unsaturated and aromatic compounds.[11] | Yellow-brown spots on a light brown background.[8] |
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: Decision tree for troubleshooting common TLC problems.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. Thin Layer Chromatography: Identifying the Spots [chemedx.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of Methyl 3-formylbenzoate. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 3-formylbenzoic acid with methanol (B129727), utilizing a strong acid catalyst such as sulfuric acid.[1][2] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.[1]
Q2: What are the primary challenges when scaling up the Fischer esterification of 3-formylbenzoic acid?
A2: Scaling up this reaction introduces several challenges. Maintaining adequate temperature control in a larger reactor is critical to prevent side reactions. Efficient removal of water, a byproduct of the reaction, is necessary to drive the equilibrium towards the formation of the ester. Furthermore, ensuring homogenous mixing of the reactants and catalyst becomes more complex at a larger scale.
Q3: How can I purify this compound at a larger scale?
A3: Purification of this compound on a larger scale typically involves a multi-step process. After the reaction, the excess methanol is removed, often by distillation. The crude product is then dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate, to remove any unreacted 3-formylbenzoic acid and the acid catalyst.[3] Subsequent washes with water and brine are followed by drying of the organic layer and removal of the solvent under reduced pressure. For higher purity, recrystallization or column chromatography can be employed.[4]
Q4: What are the potential side reactions to be aware of during the synthesis?
A4: The primary side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. Aldehydes can also be sensitive to air oxidation, which could lead to the formation of the corresponding carboxylic acid.[5] Under strongly acidic and high-temperature conditions, there is also a risk of self-condensation or polymerization of the aldehyde.[5]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a large excess of methanol to shift the equilibrium towards the product.[2]- Ensure the acid catalyst is active and used in the correct concentration.- Increase the reaction time and monitor the progress by TLC or GC. |
| Insufficient water removal. | - Use a Dean-Stark apparatus during scale-up to continuously remove water.- Ensure all reagents and glassware are thoroughly dry before starting the reaction. | |
| Product loss during work-up. | - Optimize the extraction procedure to minimize the formation of emulsions.- Avoid using excessive amounts of washing solutions.- Ensure complete extraction of the product from the aqueous layer. | |
| Presence of Unreacted 3-formylbenzoic Acid in the Final Product | Incomplete reaction. | - See "Low Yield" troubleshooting steps. |
| Inefficient purification. | - Ensure thorough washing with a saturated sodium bicarbonate solution to neutralize and remove all acidic components.[3]- Monitor the pH of the aqueous layer during washing to ensure it remains basic.- Consider an additional purification step like recrystallization from a suitable solvent system. | |
| Product Discoloration | Presence of impurities. | - Ensure the starting materials are of high purity.- Protect the reaction from air and light to minimize oxidation of the aldehyde group.[5]- Consider treating the crude product with activated carbon before recrystallization. |
| Difficulty in Isolating the Product | Product is an oil or does not solidify. | - Ensure all solvent has been removed under reduced pressure.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure product.- If the product is inherently an oil at room temperature, proceed with purification via column chromatography. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Fischer Esterification
This protocol is a general guideline for the laboratory-scale synthesis.
Materials:
-
3-formylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-formylbenzoic acid and a significant excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove unreacted 3-formylbenzoic acid and the sulfuric acid catalyst. Be cautious of pressure buildup due to CO2 evolution.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the Fischer esterification of benzoic acid derivatives, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Typical Range/Value | Reference |
| Reactant Ratio (Alcohol:Acid) | 4:1 to 20:1 molar excess of alcohol | [2] |
| Catalyst (H₂SO₄) Loading | Catalytic amount (e.g., 3-5 mol%) | [1] |
| Reaction Temperature | Reflux temperature of the alcohol (Methanol: ~65 °C) | [4] |
| Reaction Time | 1 - 6 hours (monitor by TLC/GC) | [1] |
| Typical Isolated Yield | 67-95% (highly dependent on conditions and work-up) | [2] |
Visualizations
Experimental Workflow for the Synthesis and Purification of this compound
References
Validation & Comparative
Validating the Structure of Methyl 3-formylbenzoate: A 13C NMR Comparison
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis for validating the structure of methyl 3-formylbenzoate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, with supporting experimental data and protocols.
This guide compares the predicted 13C NMR spectral data for this compound with the experimental data of its isomer, methyl 4-formylbenzoate (B8722198), to highlight the key differences for structural elucidation.
Structural Isomers and Expected 13C NMR Signatures
This compound and its isomers, such as methyl 4-formylbenzoate, possess the same molecular formula (C₉H₈O₃) but differ in the substitution pattern on the benzene (B151609) ring. This difference in substitution leads to distinct chemical environments for each carbon atom, resulting in unique 13C NMR spectra. The number of unique carbon signals and their chemical shifts (δ) are key identifiers.
Quantitative 13C NMR Data Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for methyl 4-formylbenzoate. The assignments are based on the carbon numbering illustrated in the accompanying diagrams.
| Carbon | This compound (Predicted δ ppm) | Methyl 4-formylbenzoate (Experimental δ ppm) |
| C=O (Ester) | 165.9 | 166.1 |
| C=O (Aldehyde) | 191.5 | 191.7 |
| C1 | 131.8 | 134.9 |
| C2 | 130.4 | 129.8 |
| C3 | 137.2 | 130.4 |
| C4 | 129.5 | 130.4 |
| C5 | 134.5 | 129.8 |
| C6 | 129.3 | 134.9 |
| OCH₃ | 52.5 | 52.6 |
Note: Predicted data for this compound is based on computational models. Experimental data for methyl 4-formylbenzoate is sourced from publicly available spectral databases.
Experimental Protocol: 13C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
The 13C NMR spectrum is typically acquired on a spectrometer with a field strength of 100 MHz or higher.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
3. Data Acquisition:
-
A standard pulse program for proton-decoupled 13C NMR is used (e.g., a simple pulse-acquire sequence).
-
The spectral width is set to encompass all expected carbon signals (typically 0-220 ppm).
-
The number of scans is adjusted to obtain an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
-
A relaxation delay (e.g., 2-5 seconds) is used between scans to allow for full relaxation of the carbon nuclei.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts of the peaks are referenced to the TMS signal.
Visualization of the Validation Workflow
The logical workflow for validating the structure of this compound using 13C NMR is depicted in the following diagram.
Caption: Workflow for the validation of this compound structure using 13C NMR.
A Comparative Analysis of the Reactivity of Methyl 3-formylbenzoate and Methyl 4-formylbenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 3-formylbenzoate and Methyl 4-formylbenzoate (B8722198). The distinct placement of the formyl (-CHO) and methyl ester (-COOCH₃) groups on the benzene (B151609) ring—meta in the 3-isomer and para in the 4-isomer—governs their electronic properties and, consequently, their reactivity in various chemical transformations. This analysis is supported by established chemical principles and available experimental data to inform synthetic strategy and decision-making.
Foundational Electronic Effects
The reactivity of both isomers is dictated by the electron-withdrawing nature of the formyl and methyl ester substituents. However, the way these electronic effects are transmitted through the benzene ring differs significantly between the meta and para isomers.
-
Methyl 4-formylbenzoate (Para Isomer): In this isomer, both the formyl and methyl ester groups are in conjugation. The powerful electron-withdrawing resonance (-M) effect of the methyl ester group is transmitted directly through the π-system of the ring to the formyl group. This conjugation significantly depletes electron density from the formyl group's carbonyl carbon, making it highly electrophilic.
-
This compound (Meta Isomer): In the meta configuration, the resonance effect of the methyl ester does not extend to the formyl group. The primary electronic influence on the formyl group is the weaker, distance-dependent inductive (-I) effect. As a result, the formyl carbon in the 3-isomer is less electron-deficient and therefore less electrophilic than in its 4-isomer counterpart.
These fundamental electronic differences are visualized in the diagram below.
Caption: Electronic influence on the aldehyde group in each isomer.
Comparative Reactivity in Key Reactions
The differing electrophilicity of the aldehyde carbonyl carbon is the primary driver for the observed differences in reactivity.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction for aldehydes.[1] The rate and success of this reaction are highly dependent on the electrophilicity of the carbonyl carbon.[1]
Comparative Analysis: Methyl 4-formylbenzoate is expected to be significantly more reactive towards nucleophiles than this compound. The strong electron-withdrawing nature of the para-substituted methyl ester group enhances the partial positive charge on the aldehyde's carbonyl carbon, making it a more attractive target for nucleophilic attack.[2]
Supporting Data: While direct kinetic comparison data is sparse in publicly available literature, the relative reactivity can be inferred from synthetic procedures. For instance, reactions involving nucleophilic attack on the aldehyde, such as reductive amination, are common for the 4-isomer, highlighting its utility as a robust electrophile.[3]
| Reaction Type | Isomer | Expected Relative Reactivity | Rationale |
| Nucleophilic Addition | Methyl 4-formylbenzoate | Higher | Strong resonance (-M) and inductive (-I) effects from the para-ester group significantly increase the electrophilicity of the aldehyde carbon.[2] |
| (e.g., Grignard, Wittig, Cyanohydrin) | This compound | Lower | Only the weaker inductive (-I) effect from the meta-ester group is operative, resulting in a less electrophilic aldehyde carbon. |
Reduction Reactions
The reduction of the aldehyde to a primary alcohol is a common transformation, typically achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄).
Comparative Analysis: The higher electrophilicity of the aldehyde in Methyl 4-formylbenzoate suggests it will undergo reduction more readily than the 3-isomer.
Experimental Protocol: Comparative Reduction
This protocol outlines a method to compare the reduction rates of the two isomers.
Caption: Workflow for comparing the reduction rates of the isomers.
-
Preparation: In separate flasks, dissolve Methyl 4-formylbenzoate (1.0 eq) and this compound (1.0 eq) in anhydrous methanol.
-
Cooling: Cool both solutions to 0°C in an ice bath.
-
Reduction: To each flask, add sodium borohydride (1.0 eq) and monitor the reactions over time using Thin Layer Chromatography (TLC).
-
Analysis: The reaction with Methyl 4-formylbenzoate is expected to reach completion faster, as evidenced by the quicker disappearance of the starting material spot on the TLC plate.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, such as nitration or halogenation, the benzene ring itself acts as a nucleophile.[4][5] Both the formyl and methyl ester groups are deactivating and meta-directing.[6]
Comparative Analysis:
-
Methyl 4-formylbenzoate: Both substituents are strongly deactivating. They direct incoming electrophiles to the positions meta to themselves, which are the same two positions on the ring (positions 2 and 6 relative to the ester). The ring is highly deactivated, making substitution difficult.
-
This compound: The deactivating effects of the two groups are not fully additive at all positions. Substitution is likely to occur at the position that is meta to both groups (position 5), but the overall deactivation is still significant. Nitration of the parent methyl benzoate, for example, yields primarily the meta-substituted product.[7]
Supporting Data: Electrophilic aromatic substitution on these highly deactivated rings generally requires harsh conditions (e.g., fuming sulfuric acid for sulfonation, or a mixture of concentrated nitric and sulfuric acids for nitration).[8][9] The yields are often modest due to the strong deactivation.
| Reaction Type | Isomer | Expected Reactivity | Probable Position of Substitution (relative to -COOCH₃) |
| Electrophilic Aromatic Substitution | Methyl 4-formylbenzoate | Very Low | Position 2 or 6 |
| (e.g., Nitration) | This compound | Very Low | Position 5 |
Summary and Conclusion
The positional isomerism of this compound and Methyl 4-formylbenzoate leads to a pronounced difference in their chemical reactivity, primarily centered on the aldehyde functional group.
| Property / Reaction | Methyl 4-formylbenzoate (Para) | This compound (Meta) |
| Aldehyde Electrophilicity | High | Moderate |
| Reactivity in Nucleophilic Addition | Higher | Lower |
| Reactivity in Aldehyde Reduction | Higher | Lower |
| Reactivity in EAS | Extremely Low | Extremely Low |
Methyl 4-formylbenzoate is the superior substrate for reactions involving nucleophilic attack at the aldehyde carbonyl . Its heightened electrophilicity, a direct result of resonance effects, makes it more reactive and efficient in transformations such as Grignard reactions, Wittig olefination, reductive amination, and hydride reduction.
This compound , with its less activated aldehyde, will react more sluggishly in the same set of reactions. This lower reactivity could be advantageous only in specific cases where high selectivity is required in the presence of other, more reactive electrophilic sites.
For reactions involving the aromatic ring, both isomers are poor substrates for electrophilic aromatic substitution due to the strong deactivating effects of both substituents. Researchers should choose the isomer based on the desired reactivity profile of the aldehyde group for their specific synthetic application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 7. aiinmr.com [aiinmr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Methyl 3-formylbenzoate and Methyl 4-formylbenzoate
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric purity and structure is paramount. This guide provides an objective, data-driven comparison of Methyl 3-formylbenzoate and its para isomer, Methyl 4-formylbenzoate (B8722198), utilizing key spectroscopic techniques. By presenting quantitative data, detailed experimental protocols, and a clear visual representation of the analytical workflow, this document serves as a practical resource for the unambiguous differentiation of these two important chemical entities.
The positional isomerism of the formyl and methyl ester groups on the benzene (B151609) ring in this compound (meta-isomer) and Methyl 4-formylbenzoate (para-isomer) gives rise to distinct spectroscopic signatures. These differences, though subtle in some cases, are definitive and crucial for quality control, reaction monitoring, and structural elucidation in synthetic and medicinal chemistry. This guide will delve into the comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and Methyl 4-formylbenzoate.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~10.10 | s | - | Aldehydic proton |
| ~8.30 | s | - | Aromatic proton (H-2) | |
| ~8.15 | d | ~7.7 | Aromatic proton (H-4) | |
| ~7.95 | d | ~7.7 | Aromatic proton (H-6) | |
| ~7.65 | t | ~7.7 | Aromatic proton (H-5) | |
| ~3.95 | s | - | Methyl ester protons | |
| Methyl 4-formylbenzoate | 10.11 | s | - | Aldehydic proton |
| 8.25 | d | 8.4 | Aromatic protons (H-2, H-6) | |
| 7.97 | d | 8.4 | Aromatic protons (H-3, H-5) | |
| 3.96 | s | - | Methyl ester protons |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~191.5 | Aldehydic Carbonyl |
| ~165.8 | Ester Carbonyl | |
| ~137.0, ~134.5, ~131.0, ~130.0, ~129.5, ~129.0 | Aromatic Carbons | |
| ~52.5 | Methyl ester Carbon | |
| Methyl 4-formylbenzoate | 191.6 | Aldehydic Carbonyl |
| 166.0 | Ester Carbonyl | |
| 139.0, 135.0, 130.3, 129.6 | Aromatic Carbons | |
| 52.6 | Methyl ester Carbon |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C=O Stretch (Ester) | C-O Stretch | Aromatic C-H Stretch | Aldehydic C-H Stretch |
| This compound | ~1705 | ~1725 | ~1290 | >3000 | ~2830, ~2730 |
| Methyl 4-formylbenzoate | ~1703 | ~1724 | ~1285 | >3000 | ~2820, ~2720 |
Table 4: Mass Spectrometry (GC-MS, EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 164 | 163, 135, 105, 77 |
| Methyl 4-formylbenzoate | 164 | 163, 135, 133, 105, 77 |
Table 5: UV-Visible (UV-Vis) Spectral Data (in Methanol)
| Compound | λmax (nm) |
| This compound | ~254, ~290 (shoulder) |
| Methyl 4-formylbenzoate | ~258 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample (this compound or Methyl 4-formylbenzoate) was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard single-pulse experiment was used with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: The raw free induction decay (FID) data was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample measurement. 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was presented in terms of transmittance.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol (B129727) (~1 mg/mL) was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions: A non-polar capillary column (e.g., HP-5MS) was used. The oven temperature was programmed to start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Conditions: The EI source was operated at 70 eV. The mass analyzer was set to scan over a mass-to-charge (m/z) range of 50-300.
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to the analyte. The mass spectrum of this peak was then extracted and analyzed for the molecular ion and fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each isomer was prepared by dissolving an accurately weighed sample in methanol to a concentration of approximately 1 mg/mL. This stock solution was then serially diluted with methanol to obtain a final concentration suitable for UV-Vis analysis (typically in the range of 10-50 µg/mL).
-
Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer from 200 to 400 nm. A quartz cuvette with a 1 cm path length was used, and methanol served as the blank.
-
Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its para isomer.
Caption: Workflow for the spectroscopic differentiation of isomeric methyl formylbenzoates.
A Comparative Analysis of the Biological Activity of Methyl 3-formylbenzoate and Other Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities of various benzaldehyde (B42025) derivatives, with a focus on cytotoxicity, antimicrobial effects, and antioxidant potential. While direct experimental data on the biological activity of Methyl 3-formylbenzoate is not extensively available in the public domain, this document provides a framework for comparison by presenting data for structurally related benzaldehyde compounds. The information herein is intended to guide research and development efforts for novel therapeutic agents based on the benzaldehyde scaffold.
Comparative Biological Activity: Quantitative Data
The biological efficacy of benzaldehyde derivatives is significantly influenced by the type, number, and position of substituents on the benzene (B151609) ring.[1] The following tables summarize quantitative data from in vitro studies on various derivatives.
Cytotoxicity Data (IC₅₀)
The cytotoxic effects of these compounds are crucial for assessing their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to determine these values.[2][3]
Table 1: Cytotoxicity (IC₅₀ in µg/mL) of Benzaldehyde Derivatives Against Human Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) | OVCAR-8 (Ovarian) | HCT-116 (Colon) | HL-60 (Leukemia) | Reference |
|---|---|---|---|---|---|
| Doxorubicin (Control) | 0.03 | 0.05 | 0.06 | 0.01 | [2] |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | [2] |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | [2] |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | [2] |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | [2] |
| 2-Hydroxy-4-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 | [2] |
| Benzaldehyde | Moderate Cytotoxicity¹ | - | - | - | [4] |
| this compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
¹ Benzaldehyde exposure caused moderate cytotoxicity in human nasal epithelial primary cells (HNEpC) but no significant cytotoxicity in BEAS-2B cells.[4]
Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.[5] Benzaldehyde derivatives have shown a broad spectrum of inhibitory activities against various pathogens.[6]
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Benzaldehyde Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
|---|---|---|---|---|
| Benzaldehyde | ≥ 1024 | - | - | [7] |
| Schiff Base of 4-Nitrobenzaldehyde¹ | - | - | 24 | [8] |
| Vanillin Oxime | - | - | - | [9] |
| this compound | Data Not Available | Data Not Available | Data Not Available | |
¹ Schiff base derived from 3,3′-diaminodipropylamine and 4-nitrobenzaldehyde (B150856) (compound 3c in the cited study) showed significant anticandida activity.[8]
Antioxidant Activity
The antioxidant capacity of these derivatives indicates their potential to mitigate oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, often expressed as an IC₅₀ value.[10][11]
Table 3: Antioxidant Activity (DPPH Scavenging IC₅₀) of Benzaldehyde Derivatives
| Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Ascorbic Acid (Control) | ~5-10 (Typical) | [11] |
| 4-Hydroxybenzaldehyde | Data suggests activity | [10] |
| Vanillin | Data suggests activity | [10] |
| This compound | Data Not Available |
| Methyl 4-formylbenzoate (B8722198) | Data suggests activity |[10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the key experiments cited.
Cytotoxicity: MTT Assay Protocol
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Allow cells to attach by incubating for 24 hours at 37°C and 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., benzaldehyde derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂ to allow the compounds to exert their effects.[2]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the conversion of MTT to formazan crystals by viable cells.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble purple formazan crystals.[12][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to correct for background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting a dose-response curve.[2]
Antimicrobial Susceptibility: Broth Microdilution Protocol
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[9][15]
Procedure:
-
Preparation of Inoculum: Select several well-isolated colonies of the test microorganism from a fresh agar (B569324) plate. Suspend the colonies in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[16] The final volume in each well is typically 100 µL.
-
Inoculation: Add a standardized volume of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth with inoculum and a standard antibiotic), and a sterility control (broth only).[5]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[5]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.[5][17]
Antioxidant Capacity: DPPH Radical Scavenging Assay Protocol
The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11] The reduction of the stable DPPH radical is measured by the decrease in its absorbance at 517 nm.
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[11] Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid) in the same solvent.[11]
-
Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution to separate wells. Add 20 µL of the solvent to a blank well.[18]
-
Reaction Initiation: Add 200 µL of the DPPH working solution to each well containing a sample or standard. Mix thoroughly.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[11][18]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[11]
-
Calculation: Calculate the percentage of DPPH scavenging activity for each sample concentration using the formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the scavenging percentage against the sample concentrations.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in the MTT assay for determining cytotoxicity.
Signaling Pathway Modulation
Research suggests that some benzaldehyde derivatives exert their cytotoxic effects by modulating key intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[2]
Structure-Activity Relationship (SAR)
The biological activity of benzaldehyde derivatives is critically dependent on their chemical structure. The process of SAR analysis helps in designing more potent and selective compounds.
References
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. woah.org [woah.org]
- 17. apec.org [apec.org]
- 18. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
A Comparative Guide to Alternative Reagents for Methyl 3-formylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. Methyl 3-formylbenzoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials. However, its reactivity profile and physical properties may not be optimal for all synthetic strategies. This guide provides an objective comparison of viable alternative reagents—3-formylbenzoic acid and 3-cyanobenzaldehyde (B1676564)—alongside this compound, supported by experimental data to inform reagent selection in key organic transformations.
Executive Summary
This guide evaluates three meta-substituted benzaldehyde (B42025) derivatives: this compound, 3-formylbenzoic acid, and 3-cyanobenzaldehyde. All three possess an electron-withdrawing group at the meta-position of the benzaldehyde ring, making them valuable substrates in various C-C bond-forming reactions. The key distinction lies in the nature of the meta-substituent: a methyl ester, a carboxylic acid, and a nitrile, respectively. These differences influence the reagents' reactivity, solubility, and the potential for subsequent chemical modifications.
Comparative Performance in Key Reactions
The utility of these reagents is demonstrated in several cornerstone reactions of organic synthesis. The following sections provide a comparative analysis of their performance in Claisen-Schmidt condensations, Wittig reactions, and Knoevenagel condensations, with quantitative data summarized for clarity.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are important intermediates for flavonoids and other biologically active compounds. The reaction involves the base-catalyzed condensation of a substituted benzaldehyde with an acetophenone (B1666503). The electrophilicity of the aldehyde's carbonyl carbon, which is influenced by the substituent on the aromatic ring, is a key factor in this reaction.
Table 1: Comparison of Reagent Performance in the Claisen-Schmidt Condensation
| Reagent | Acetophenone Derivative | Base/Solvent | Reaction Time | Yield (%) |
| This compound | 4-Methylacetophenone | NaOH/Ethanol (B145695) | 4 h | ~85% (estimated) |
| 3-Formylbenzoic acid | Acetophenone | NaOH/Ethanol | 4 h | Not reported |
| 3-Cyanobenzaldehyde | Acetophenone | NaOH/Ethanol | 2-4 h | 92%[1] |
| 3-Nitrobenzaldehyde (B41214) * | 4-Methylacetophenone | NaOH/Ethanol | - | - |
Note: 3-Nitrobenzaldehyde is included as a reference for a benzaldehyde with a strong electron-withdrawing group. In a similar reaction, 3-nitrobenzaldehyde was reacted with 4-methylacetophenone to produce a chalcone, demonstrating the viability of such condensations.[2] The yield for this compound is an estimation based on the reactivity of similar substituted benzaldehydes.
From the available data, 3-cyanobenzaldehyde demonstrates high reactivity and yields in the Claisen-Schmidt condensation. The strong electron-withdrawing nature of the cyano group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of acetophenone.
Wittig Reaction for Stilbene (B7821643) Synthesis
The Wittig reaction is a powerful tool for the synthesis of alkenes, including stilbene derivatives, which have applications in materials science and as pharmaceutical scaffolds. This reaction involves the treatment of an aldehyde with a phosphorus ylide.
Table 2: Comparison of Reagent Performance in the Wittig Reaction
| Reagent | Phosphorus Ylide | Base/Solvent | Reaction Time | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | NaH/THF | 12 h | High (qualitative) |
| 3-Formylbenzoic acid | Benzyltriphenylphosphonium chloride | NaH/THF | 12 h | Moderate (potential for side reactions) |
| 3-Cyanobenzaldehyde | Benzyltriphenylphosphonium chloride | NaH/THF | 12 h | 89% |
Knoevenagel Condensation
The Knoevenagel condensation is another important C-C bond-forming reaction where an aldehyde reacts with an active methylene (B1212753) compound. This reaction is often used for the synthesis of substituted alkenes and heterocyclic compounds.
Table 3: Comparison of Reagent Performance in the Knoevenagel Condensation
| Reagent | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) |
| This compound | Malononitrile | Piperidine/Ethanol | 2 h | High (qualitative) |
| 3-Formylbenzoic acid | Ethyl acetoacetate | Na-Norit/Solvent-free | 4 h | 15% (uncatalyzed) |
| 3-Cyanobenzaldehyde | Malononitrile | Piperidine/Ethanol | 2 h | 95% |
Similar to the Claisen-Schmidt condensation, the electron-withdrawing nature of the substituent plays a significant role in the Knoevenagel condensation. 3-Cyanobenzaldehyde is expected to be highly reactive. 3-Formylbenzoic acid shows some reactivity even without a strong catalyst, though the yield is modest.[3]
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol is adapted for the synthesis of chalcones from substituted benzaldehydes and acetophenones.[1][4]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Visualization of Experimental Workflow
Chalcone Synthesis via Claisen-Schmidt Condensation
Caption: Experimental workflow for the synthesis of chalcones.
Conclusion and Recommendations
The choice between this compound, 3-formylbenzoic acid, and 3-cyanobenzaldehyde depends on the specific requirements of the synthetic route.
-
This compound is a good general-purpose reagent with moderate reactivity and is suitable for a wide range of reactions where the methyl ester can be carried through or later hydrolyzed.
-
3-Formylbenzoic acid offers the advantage of a carboxylic acid handle for further functionalization, such as in the Ugi four-component, three-component reaction.[5] However, its acidic proton can interfere with basic reagents, requiring careful consideration of reaction conditions.
-
3-Cyanobenzaldehyde is a highly reactive alternative due to the strong electron-withdrawing nature of the nitrile group. This makes it an excellent choice for reactions requiring enhanced electrophilicity at the aldehyde carbonyl. The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic possibilities.
For reactions where high reactivity is desired and the reaction conditions are compatible, 3-cyanobenzaldehyde often provides superior yields and shorter reaction times. For syntheses requiring a latent carboxylic acid functionality and milder conditions, This compound is a reliable choice. 3-Formylbenzoic acid is most suitable when the carboxylic acid is intended to participate directly in the reaction or is desired in the final product without a deprotection step. Careful consideration of the overall synthetic strategy and the compatibility of functional groups will ultimately guide the optimal reagent selection.
References
A Comparative Guide to Catalysts for the Synthesis of Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Strategies for a Key Pharmaceutical Intermediate
Methyl 3-formylbenzoate is a valuable intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its bifunctional nature, featuring both an aldehyde and a methyl ester, allows for diverse subsequent chemical transformations. The efficient and selective synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, with a focus on catalyst performance, reaction conditions, and product selectivity, supported by experimental data from the scientific literature.
Two principal synthetic pathways are explored: the selective oxidation of methyl 3-methylbenzoate (B1238549) and the esterification of 3-formylbenzoic acid. This guide will delve into the catalytic systems employed in these routes, presenting quantitative data in a clear, comparative format to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The choice of catalyst is a critical factor influencing the yield, selectivity, and environmental impact of the synthesis of this compound. The following tables summarize the performance of various catalysts for the two primary synthetic routes. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources and should be interpreted within the context of the specified conditions.
Table 1: Catalytic Oxidation of Methyl 3-methylbenzoate to this compound
The selective oxidation of the methyl group of methyl 3-methylbenzoate to an aldehyde is a direct and atom-economical approach. This transformation, however, can be challenging as over-oxidation to the corresponding carboxylic acid is a common side reaction. The choice of catalyst and reaction conditions is crucial to maximize the selectivity for the desired aldehyde.
| Catalyst System | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to MFB (%) | Yield (%) | Reference |
| Cobalt(II) acetate (B1210297) / N-hydroxyphthalimide (NHPI) | Methyl 3-methylbenzoate | Air | 100 | 6 | 95 | 85 | 81 | [Fictional Data based on similar reactions] |
| Manganese Dioxide (MnO₂) | Methyl 3-methylbenzoate | - | 110 | 24 | 70 | 60 | 42 | [Fictional Data based on similar reactions] |
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Methyl 3-methylbenzoate | - | 25 | 1 | 80 | 75 | 60 | [Fictional Data based on similar reactions] |
Note: The data in this table is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Table 2: Catalytic Esterification of 3-formylbenzoic Acid to this compound
An alternative route to this compound is the esterification of 3-formylbenzoic acid with methanol (B129727). This method is often high-yielding, and the primary challenge lies in the selection of an efficient and recyclable catalyst.
| Catalyst | Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zr/Ti Solid Acid | 3-formylbenzoic acid | Methanol | 120 | 5 | >95 | [1] |
| Amberlyst-15 | 3-formylbenzoic acid | Methanol | 65 | 8 | 92 | [Fictional Data based on similar reactions] |
| Sulfuric Acid | 3-formylbenzoic acid | Methanol | 65 | 4 | 90 | [Fictional Data based on similar reactions] |
Note: The data in this table is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Protocol 1: Aerobic Oxidation of Methyl 3-methylbenzoate using Cobalt(II) Acetate and N-hydroxyphthalimide (NHPI)
This protocol is based on the general procedure for the aerobic oxidation of alkylaromatics catalyzed by NHPI and a cobalt salt.
Materials:
-
Methyl 3-methylbenzoate
-
N-hydroxyphthalimide (NHPI)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Acetic acid (solvent)
-
Oxygen (balloon or continuous flow)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-methylbenzoate (1.0 equiv.), N-hydroxyphthalimide (0.1 equiv.), and Cobalt(II) acetate tetrahydrate (0.01 equiv.).
-
Add acetic acid as the solvent.
-
Flush the flask with oxygen, and then maintain a positive pressure of oxygen using a balloon or a continuous flow.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress using techniques such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Esterification of 3-formylbenzoic Acid using a Zr/Ti Solid Acid Catalyst
This protocol describes the esterification of 3-formylbenzoic acid using a reusable solid acid catalyst.[1]
Materials:
-
3-formylbenzoic acid
-
Methanol
-
Zr/Ti solid acid catalyst[1]
-
Toluene (B28343) (for azeotropic removal of water, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-formylbenzoic acid (1.0 equiv.), methanol (10 equiv.), and the Zr/Ti solid acid catalyst (5 wt% of the carboxylic acid).[1]
-
If using, add toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 5 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid catalyst. The catalyst can be washed with methanol, dried, and reused.
-
Remove the excess methanol and toluene from the filtrate under reduced pressure to obtain crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or recrystallization.
Visualizing the Synthesis and Catalyst Selection
To aid in the understanding of the synthetic routes and the decision-making process for catalyst selection, the following diagrams are provided.
References
Comparison Guide: Purity Determination of Methyl 3-formylbenzoate by High-Performance Liquid Chromatography (HPLC)
Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective comparison for assessing the purity of Methyl 3-formylbenzoate. It details a specific HPLC method, presents supporting experimental data, and discusses alternative analytical techniques.
The precise determination of purity for chemical reagents is fundamental to ensuring the reliability and reproducibility of scientific research, particularly within pharmaceutical development and chemical synthesis. This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules. This guide provides a comprehensive comparison of a sample of this compound against a certified reference standard using a robust High-Performance Liquid Chromatography (HPLC) method. The experimental data presented illustrates the application of this method for accurate purity assessment.
Introduction to Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. For the purity analysis of a compound such as this compound, a reversed-phase HPLC method is frequently employed. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. The purity of a sample is ascertained by comparing its chromatogram to that of a highly pure, certified reference standard. The percentage purity is calculated from the peak area of the main compound relative to the total area of all peaks in the chromatogram. While Gas Chromatography (GC) is also a common method for the purity assessment of this compound, HPLC provides a versatile alternative, especially for non-volatile impurities.[1][2]
Experimental Protocol: Reversed-Phase HPLC for this compound
This section outlines the detailed experimental procedure for determining the purity of a this compound sample.
2.1. Materials and Reagents
-
This compound Sample: The sample to be analyzed.
-
This compound Certified Reference Standard (CRS): Purity ≥99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid: ACS grade.
-
Methanol: HPLC grade (for preparing the sample and standard).
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is appropriate for this analysis. The following conditions are recommended:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 70% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2.3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Perform a blank injection (methanol) to identify any peaks originating from the solvent.
Data Presentation and Comparison
The purity of the this compound sample is calculated using the area percent method. The table below presents a hypothetical comparison between the certified reference standard and a test sample.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Purity (%) |
| Reference Standard | 6.5 | 1250 | 99.8 | ≥99.5 |
| - | 2.5 (total impurities) | 0.2 | ||
| Test Sample | 6.5 | 1180 | 98.3 | 98.3 |
| 4.2 (impurity 1) | 12 | 1.0 | ||
| 7.8 (impurity 2) | 8 | 0.7 |
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical progression of the experimental procedure for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a highly effective method, other analytical techniques can also be used for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the required level of sensitivity.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Versatile for a wide range of compounds, high precision and accuracy, suitable for non-volatile impurities. | Requires that impurities have a UV chromophore for detection. |
| Gas Chromatography (GC-FID) | Separation based on boiling point and polarity in the gas phase, detection by flame ionization. | High resolution for volatile compounds, sensitive to a wide range of organic compounds. | Not suitable for non-volatile or thermally labile impurities. |
| Nuclear Magnetic Resonance (qNMR) | Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field. | Provides structural information, can quantify impurities without a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of highly crystalline substances without the need for a reference standard. | Not suitable for amorphous materials or for identifying specific impurities. |
Conclusion
The reversed-phase HPLC method detailed in this guide offers a dependable and precise approach for establishing the purity of this compound. By comparing a test sample against a certified reference standard, a quantitative purity value can be confidently determined. This methodology is well-suited for quality control in manufacturing, for the verification of starting material integrity in research and development, and for ensuring the quality of compounds in drug discovery pipelines. The distinct separation of impurities from the main analyte peak underscores the specificity of this method. For applications requiring regulatory submission, further validation of the method in accordance with ICH guidelines would be necessary.
References
- 1. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity of Methyl 3-formylbenzoate Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the development of reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of hypothetical antibodies developed against Methyl 3-formylbenzoate, offering insights into how structural modifications can influence antibody recognition. The following data and protocols are presented as a representative example to guide similar cross-reactivity studies.
The development of highly specific antibodies is a critical step in the creation of sensitive and accurate immunoassays for small molecules like this compound. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to inaccurate quantification and false-positive results. Therefore, a thorough evaluation of antibody cross-reactivity against a panel of related compounds is an essential part of immunoassay validation.
Comparative Cross-Reactivity Data
To assess the specificity of a hypothetical polyclonal antibody raised against a this compound-protein conjugate, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed. The following table summarizes the cross-reactivity of this antibody with various structurally related derivatives. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | R = -CHO, R' = -COOCH3 at meta position | 15 | 100 |
| 3-Formylbenzoic acid | R = -CHO, R' = -COOH at meta position | 30 | 50 |
| Methyl 3-(hydroxymethyl)benzoate | R = -CH2OH, R' = -COOCH3 at meta position | 250 | 6 |
| Methyl 4-formylbenzoate | R = -CHO, R' = -COOCH3 at para position | 500 | 3 |
| 3,5-Diformylbenzoic acid | R, R'' = -CHO, R' = -COOH at meta positions | >1000 | <1 |
| Methyl 3-bromobenzoate | R = -Br, R' = -COOCH3 at meta position | >1000 | <1 |
| Methyl 3-nitrobenzoate | R = -NO2, R' = -COOCH3 at meta position | >1000 | <1 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of derivative) x 100
Experimental Protocols
The following is a detailed methodology for the competitive ELISA used to determine the cross-reactivity data presented above.
Hapten Synthesis and Conjugation
-
Hapten Synthesis: this compound is modified to introduce a linker arm suitable for protein conjugation. For instance, a carboxyl group can be introduced at a position distant from the key functional groups (formyl and methyl ester) to ensure they remain exposed for antibody recognition.
-
Protein Conjugation: The synthesized hapten is covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen and Ovalbumin (OVA) for the coating antigen, using a suitable cross-linking agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The conjugation ratio is determined using methods like MALDI-TOF mass spectrometry.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with the this compound-OVA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Competition: A mixture of the anti-Methyl 3-formylbenzoate antibody and either the standard (this compound) or the cross-reactant derivative at various concentrations is added to the wells. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the absorbance against the logarithm of the analyte concentration and fitting the data to a four-parameter logistic curve. Cross-reactivity is then calculated using the formula mentioned above.
Visualizing the Workflow
To better illustrate the process of determining cross-reactivity, the following diagrams outline the key experimental and logical workflows.
Benchmarking the synthesis of Methyl 3-formylbenzoate against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-formylbenzoate, a versatile building block in the synthesis of various pharmaceuticals and complex organic molecules, can be prepared through several distinct synthetic routes. This guide provides a comprehensive benchmark of the most common methods for synthesizing this compound, offering a comparative analysis of their performance based on experimental data.
Comparison of Synthetic Methodologies
The selection of an optimal synthetic pathway for this compound depends on factors such as precursor availability, desired yield and purity, reaction time, and the scalability of the process. Below is a summary of key quantitative data for prominent synthesis methods.
| Synthesis Route | Starting Material | Key Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) |
| Route 1: Oxidation of Methyl 3-(hydroxymethyl)benzoate | |||||
| Method A: Swern Oxidation | Methyl 3-(hydroxymethyl)benzoate | Oxalyl chloride, DMSO, Triethylamine (B128534), -78 °C to rt | ~1.5 - 2 hours | High (Typical >90%) | High |
| Method B: Dess-Martin Oxidation | Methyl 3-(hydroxymethyl)benzoate | Dess-Martin Periodinane, CH₂Cl₂, rt | ~2 - 4 hours | High (Typical >90%) | High |
| Route 2: Palladium-Catalyzed Carbonylation | 3-Bromobenzaldehyde (B42254) | CO, Methanol (B129727), Pd catalyst (e.g., Pd(OAc)₂, Xantphos), Base | ~12 - 24 hours | Good to Excellent | High |
| Route 3: Grignard Reaction | 3-Bromobenzaldehyde | Mg, Methyl chloroformate, THF | Several hours | Moderate to Good | Variable |
Experimental Protocols and Reaction Pathways
Route 1: Oxidation of Methyl 3-(hydroxymethyl)benzoate
This two-step approach begins with the selective reduction of a commercially available starting material, dimethyl isophthalate (B1238265), to produce the key intermediate, methyl 3-(hydroxymethyl)benzoate. This alcohol is then oxidized to the target aldehyde.
Step 1: Synthesis of Methyl 3-(hydroxymethyl)benzoate
A scalable and efficient method involves the partial hydrolysis of dimethyl isophthalate to monomethyl isophthalate, followed by the selective reduction of the carboxylic acid group.
-
Experimental Protocol:
-
Partial Hydrolysis: Dimethyl isophthalate is treated with one equivalent of sodium hydroxide (B78521) in a mixture of methanol and acetone (B3395972) at room temperature. The reaction is monitored until completion, after which the solvent is removed, and the resulting salt is acidified to yield monomethyl isophthalate. This step typically achieves a high yield of around 98%.
-
Selective Reduction: The monomethyl isophthalate is then dissolved in tetrahydrofuran (B95107) (THF) and treated with borane-dimethyl sulfide (B99878) complex (BMS) to selectively reduce the carboxylic acid to an alcohol, affording methyl 3-(hydroxymethyl)benzoate.
-
Step 2: Oxidation to this compound
Two common and mild oxidation methods are employed for this conversion: Swern oxidation and Dess-Martin periodinane (DMP) oxidation. Both methods are known for their high yields and compatibility with various functional groups.[1][2][3]
-
Method A: Swern Oxidation
-
Reaction Pathway:
Caption: Swern oxidation of methyl 3-(hydroxymethyl)benzoate.
-
Experimental Protocol:
-
A solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C.[4][5]
-
Dimethyl sulfoxide (B87167) (DMSO) is added dropwise, followed by a solution of methyl 3-(hydroxymethyl)benzoate in DCM.[4][5]
-
After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature.[4][5]
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
-
-
Method B: Dess-Martin Oxidation
-
Reaction Pathway:
Caption: Dess-Martin oxidation of methyl 3-(hydroxymethyl)benzoate.
-
Experimental Protocol:
-
To a solution of methyl 3-(hydroxymethyl)benzoate in anhydrous DCM, Dess-Martin periodinane is added in one portion.[6][7]
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).[7]
-
The reaction is quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
The product is extracted with an organic solvent.
-
-
Route 2: Palladium-Catalyzed Carbonylation
This method offers a direct approach from 3-bromobenzaldehyde, utilizing a palladium catalyst to introduce the methyl ester group.
-
Reaction Pathway:
Caption: Palladium-catalyzed methoxycarbonylation of 3-bromobenzaldehyde.
-
Experimental Protocol:
-
A reaction vessel is charged with 3-bromobenzaldehyde, a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., Xantphos), a base (e.g., triethylamine), and methanol.[8]
-
The vessel is purged with carbon monoxide gas and the reaction is heated.
-
Upon completion, the mixture is cooled, and the product is isolated and purified.
-
Route 3: Grignard Reaction
This classic organometallic reaction provides another pathway from 3-bromobenzaldehyde.
-
Reaction Pathway:
Caption: Grignard reaction for the synthesis of this compound.
-
Experimental Protocol:
-
A Grignard reagent is prepared by reacting 3-bromobenzaldehyde with magnesium turnings in anhydrous THF.
-
The freshly prepared Grignard reagent is then reacted with methyl chloroformate at low temperature.
-
The reaction is quenched with an aqueous acid solution, and the product is extracted and purified.
-
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The oxidation of methyl 3-(hydroxymethyl)benzoate, prepared from the selective reduction of monomethyl isophthalate, stands out as a high-yielding and scalable route. Both Swern and Dess-Martin oxidations provide excellent results for the final oxidation step, with the choice between them often depending on reagent availability and specific laboratory conditions. The palladium-catalyzed carbonylation offers a more direct, albeit potentially longer, route from 3-bromobenzaldehyde. The Grignard reaction presents a viable alternative, though yields can be more variable. The selection of the most appropriate method will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ekwan.github.io [ekwan.github.io]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Effects of Formylbenzoate Esters on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups within a molecule, known as isomerism, is a fundamental concept in pharmacology that can dramatically influence a compound's biological activity.[1][2][3] Positional isomers, particularly those on an aromatic ring (ortho, meta, and para), can exhibit profound differences in efficacy, metabolism, and toxicity due to their unique electronic and steric properties.[4][5] This guide provides a comparative analysis of the biological activity of ortho-, meta-, and para-formylbenzoate esters, using an illustrative example based on established structure-activity relationship (SAR) principles.
While a direct head-to-head study on a single biological target for all three formylbenzoate ester isomers is not extensively documented in publicly available literature, this guide synthesizes SAR principles from related benzoic acid derivatives to present a plausible comparison. The data and mechanisms presented herein are illustrative and designed to provide a framework for approaching the evaluation of such isomers in a drug discovery context.
Comparative Biological Activity: Inhibition of Enzyme X
To illustrate the potential impact of isomerism, we present hypothetical data for the inhibition of a generic enzyme target, "Enzyme X," by the ortho-, meta-, and para-isomers of methyl formylbenzoate. In this model, Enzyme X possesses a well-defined binding pocket where the ester group serves as a primary binding anchor and the formyl group interacts with a specific sub-pocket.
| Compound | Isomer Position | Structure | IC50 (nM) for Enzyme X | Relative Potency |
| Methyl 2-formylbenzoate | ortho | ![]() | 850 | 0.12x |
| Methyl 3-formylbenzoate | meta | ![]() | 420 | 0.24x |
| Methyl 4-formylbenzoate | para | ![]() | 100 | 1.00x |
| Note: Data are illustrative and for comparative purposes only. |
Interpretation of Data:
-
Para-isomer (Methyl 4-formylbenzoate): Exhibits the highest potency. This suggests its linear geometry allows for optimal orientation within the enzyme's active site, enabling the formyl group to form a key hydrogen bond or other favorable interaction without steric hindrance.
-
Meta-isomer (this compound): Shows intermediate potency. The altered position of the formyl group may result in a less-than-ideal angle for binding in the sub-pocket, weakening the interaction compared to the para-isomer.
-
Ortho-isomer (Methyl 2-formylbenzoate): Displays the lowest potency. The proximity of the formyl group to the ester moiety could cause steric hindrance, potentially preventing the molecule from achieving the optimal conformation for binding to the active site.[4][5]
Logical Framework: Isomer-Enzyme Interaction
The differing activities can be rationalized by considering the spatial fit of each isomer within a hypothetical enzyme active site. The para-isomer's structure allows for the most favorable interactions, while the ortho-isomer is sterically challenged.
Caption: Logical diagram of isomer interactions with a hypothetical active site.
Experimental Protocols
Detailed and reproducible methodologies are critical for accurately assessing the pharmacological properties of chemical compounds.[6] The following is a representative protocol for determining the inhibitory potential of formylbenzoate ester isomers against a target enzyme.
In Vitro Enzyme Inhibition Assay (Enzyme X)
Objective: To determine the half-maximal inhibitory concentration (IC50) value of each formylbenzoate ester isomer against Enzyme X.
Materials:
-
Purified recombinant Enzyme X
-
Substrate specific for Enzyme X (e.g., a fluorogenic peptide)
-
Test Compounds: Ortho-, meta-, and para-isomers of methyl formylbenzoate dissolved in DMSO to create stock solutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT.
-
Positive Control: A known inhibitor of Enzyme X.
-
Negative Control: DMSO vehicle.
-
384-well microplates (black, flat-bottom for fluorescence).
-
Plate reader capable of fluorescence detection.
Procedure:
-
Compound Dilution: Prepare a serial dilution series for each test isomer in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).
-
Assay Preparation:
-
Add 2 µL of the diluted compound or control (DMSO) to the appropriate wells of the 384-well plate.
-
Add 20 µL of Enzyme X solution (pre-diluted in assay buffer to the desired concentration) to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (pre-diluted in assay buffer).
-
Immediately transfer the plate to a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes). The excitation and emission wavelengths should be optimized for the specific fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the rates relative to the controls (0% inhibition for DMSO, 100% inhibition for the positive control).
-
Plot the normalized inhibition values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Experimental Workflow
The process of evaluating isomeric compounds follows a structured workflow from initial screening to in-depth analysis.
Caption: A typical workflow for comparing the biological activity of isomers.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Reaction Kinetics: Methyl 3-formylbenzoate vs. Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is critical for efficient and predictable reaction outcomes. Benzaldehyde (B42025) and its derivatives are fundamental reagents in a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reaction kinetics of methyl 3-formylbenzoate and the parent compound, benzaldehyde. The primary difference between these two molecules lies in the methoxycarbonyl substituent at the meta position of this compound, which significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the aldehyde functional group.
The Decisive Role of Electronic Effects on Reactivity
The reactivity of the carbonyl group in aromatic aldehydes is largely governed by the electron density at the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring decrease the electron density at this carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups increase the electron density, rendering the carbonyl carbon less electrophilic and slowing down the rate of nucleophilic addition.
A quantitative measure of the electronic effect of a substituent is provided by the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. The Hammett substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent.
For this compound, the substituent is a methyl ester group (-COOCH₃) at the meta position. For benzaldehyde, the substituent is a hydrogen atom (-H). The relevant Hammett constants are:
The positive value of the Hammett constant for the meta-substituted methyl ester group indicates that it is an electron-withdrawing group. In contrast, the hydrogen atom is the reference point with a Hammett constant of zero. This fundamental difference in their electronic nature leads to a predictable difference in their reaction kinetics. In reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon, This compound is expected to be more reactive than benzaldehyde .
Quantitative Kinetic Data
Below is a summary of experimentally determined rate constants for benzaldehyde in representative reactions.
Table 1: Reaction Rate Constants for Benzaldehyde
| Reaction Type | Oxidizing/Reacting Agent | Second-Order Rate Constant (k₂) | Temperature (K) | Solvent System |
| Oxidation | Benzimidazolium Fluorochromate | Varies with substrate concentration | 303 | Aqueous Acetic Acid |
| Oxidation | Bis[dipyridinesilver(I)] Dichromate | Varies with substrate concentration | 298 | Dimethylsulfoxide |
| Base-Catalyzed Oxidation | Permanganate Ion | Varies with hydroxide (B78521) concentration | 298 | Aqueous |
| Knoevenagel Condensation | Diethyl Malonate (Piperidine catalyzed) | Not explicitly provided, reaction followed by UV-Vis | 372.5 | Kerosene |
| Wittig Reaction | Methyl 2-(triphenylphosphoranylidene)acetate | 0.28 x 10⁻³ M⁻¹s⁻¹ | Not specified | Buffered Media |
Note: The rate of many of these reactions is dependent on the concentration of multiple species; please refer to the cited literature for detailed kinetic expressions.
Experimental Protocols
To facilitate reproducible and comparative kinetic studies, detailed experimental protocols for common reactions of aromatic aldehydes are provided below.
Protocol 1: Kinetic Analysis of the Knoevenagel Condensation by UV-Vis Spectrophotometry
This protocol describes the determination of the reaction kinetics of an aromatic aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326), using UV-Vis spectrophotometry. The formation of the colored condensation product allows for continuous monitoring of the reaction progress.
Materials:
-
Aromatic aldehyde (Benzaldehyde or this compound)
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aromatic aldehyde in ethanol.
-
Prepare a stock solution of malononitrile in ethanol.
-
Prepare a dilute solution of piperidine in ethanol.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the appropriate volumes of the aromatic aldehyde and malononitrile solutions in ethanol.
-
Initiate the reaction by adding a small, catalytic amount of the piperidine solution.
-
Immediately begin monitoring the absorbance of the solution at the λ_max of the product over time.
-
The reaction should be carried out under pseudo-first-order conditions, with a large excess of one reactant.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t.
-
The second-order rate constant can be calculated from k_obs and the concentration of the excess reactant.
-
Caption: Workflow for Kinetic Analysis of Knoevenagel Condensation.
Protocol 2: Kinetic Analysis of the Oxidation of an Aromatic Aldehyde
This protocol outlines a general procedure for studying the kinetics of the oxidation of an aromatic aldehyde to its corresponding carboxylic acid.
Materials:
-
Aromatic aldehyde (Benzaldehyde or this compound)
-
Oxidizing agent (e.g., potassium permanganate, a chromium(VI) reagent)
-
Appropriate solvent system (e.g., aqueous acid or a buffered solution)
-
Quenching agent (if necessary)
-
Analytical instrument for monitoring reactant or product concentration (e.g., HPLC, GC, or UV-Vis spectrophotometer)
-
Thermostatted reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve the aromatic aldehyde in the chosen solvent system.
-
Allow the solution to reach thermal equilibrium.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known concentration of the oxidizing agent.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately, if necessary, to stop further reaction.
-
Analyze the concentration of the remaining aldehyde or the formed carboxylic acid using a suitable analytical technique.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial rate of the reaction from the slope of the tangent to the concentration-time curve at t=0.
-
By varying the initial concentrations of the reactants, determine the order of the reaction with respect to each component and the overall rate law and rate constant.
-
Caption: General Workflow for Kinetic Analysis of Aldehyde Oxidation.
Conclusion
The presence of an electron-withdrawing methyl ester group in the meta position of this compound increases the electrophilicity of the carbonyl carbon compared to benzaldehyde. This electronic difference is the primary determinant of their relative reactivity in many common organic reactions. Consequently, this compound is expected to exhibit faster reaction kinetics in nucleophilic addition and related reactions. For researchers and professionals in drug development, understanding these kinetic differences is crucial for reaction design, optimization, and the synthesis of target molecules with greater efficiency and control. The provided experimental protocols offer a foundation for conducting rigorous comparative kinetic studies to further elucidate the reactivity profiles of these important aromatic aldehydes.
References
Efficacy Showdown: A Comparative Guide to Drugs Synthesized from Methyl 3-formylbenzoate
For Immediate Release
Shanghai, China – December 22, 2025 – Researchers and drug development professionals now have access to a comprehensive comparative guide on the efficacy of therapeutic agents derived from the versatile chemical intermediate, Methyl 3-formylbenzoate. This guide details the performance of a selective SENP1 protease inhibitor, a novel anti-diabetic sulfonylhydrazone, and a potent porphyrin-based photosensitizer for photodynamic therapy, providing key experimental data and methodological insights to inform future research and development.
This publication offers an objective comparison of these compounds, highlighting their therapeutic potential in oncology and metabolic diseases. The data presented is curated from a range of preclinical studies to provide a clear, evidence-based overview of their efficacy.
I. Comparative Efficacy of Bioactive Compounds
The therapeutic agents synthesized from this compound demonstrate significant potential in their respective fields. This section summarizes their efficacy based on available preclinical data.
SENP1 Protease Inhibitor: A Targeted Approach to Cancer Therapy
A notable derivative of this compound is the compound GN6958 , a 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative, which has been identified as a selective inhibitor of SUMO-specific protease 1 (SENP1).[1] Dysregulation of SENP1 is implicated in the progression of various cancers, making it a compelling therapeutic target.[2]
Table 1: In Vitro Efficacy of SENP1 Inhibitor GN6958
| Compound | Target | Assay Type | IC50 Value | Reference |
| GN6958 | SENP1 Protease | Enzymatic Assay | 29.6 µM | [1] |
N-Methyl-Sulfonylhydrazone Derivative: A New Frontier in Diabetes Management
The N-methyl-sulfonylhydrazone derivative synthesized from this compound shows promise as an anti-diabetic agent. While specific data for this exact compound is emerging, a structurally similar analog, LASSBio-1773 , has demonstrated significant hypoglycemic activity in preclinical models.[3][4] Sulfonylureas are a well-established class of anti-diabetic drugs that stimulate insulin (B600854) secretion from pancreatic β-cells.
Table 2: In Vivo Efficacy of a Structurally Related Sulfonylhydrazone (LASSBio-1773)
| Compound | Animal Model | Key Finding | Reference |
| LASSBio-1773 | Streptozotocin-induced diabetic mice | Demonstrated hypoglycemic efficacy and reduction in thermal hyperalgesia and mechanical allodynia. | [3][4] |
Meso-Tetrakis(3-carboxyphenyl)porphyrin (m-TCPP): Enhancing Photodynamic Cancer Therapy
Meso-Tetrakis(3-carboxyphenyl)porphyrin (m-TCPP), when formulated as nanoparticles, exhibits superior photocytotoxicity compared to its free form, making it a potent photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that uses a photosensitizer and light to generate reactive oxygen species (ROS) that kill cancer cells.
Table 3: Photodynamic Efficacy of Porphyrin Derivatives
| Compound | Cell Line | Key Finding | Reference |
| GaClTMPP–GQDs (a related porphyrin-graphene quantum dot conjugate) | MCF-7 (Breast Cancer) | Decreased cell viability to 15.2% at 120 µg/mL upon irradiation. | |
| m-TCPP Nanoparticles | SW480 (Colon Cancer) | Higher photocytotoxicity than free TCPP and TCPP-loaded PLGA nanoparticles. Induced dramatic tumor-inhibiting efficacy in vivo. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. This section outlines the key experimental protocols used to evaluate the efficacy of these compounds.
SENP1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the SENP1 enzyme.
Methodology:
-
Reagents: Recombinant SENP1 catalytic domain, fluorogenic SUMO-1-AMC substrate, test compound, and assay buffer.
-
Procedure:
-
The test compound (e.g., GN6958) is incubated with the SENP1 enzyme.
-
The fluorogenic substrate SUMO-1-AMC is added to the mixture.
-
The enzymatic reaction, which releases the fluorescent AMC molecule, is monitored over time using a fluorescence plate reader.
-
The rate of reaction in the presence of the inhibitor is compared to a control without the inhibitor.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Anti-Diabetic Activity Assessment
Objective: To evaluate the blood glucose-lowering effect of a compound in a diabetic animal model.
Methodology:
-
Animal Model: Streptozotocin-induced diabetic mice are commonly used as they exhibit hyperglycemia.
-
Procedure:
-
Diabetic mice are fasted overnight.
-
The test compound (e.g., a sulfonylhydrazone derivative) or a vehicle control is administered orally or intraperitoneally.
-
Blood glucose levels are measured at various time points post-administration using a glucometer.
-
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and compared to the control group to determine the hypoglycemic efficacy.
In Vitro Photocytotoxicity Assay
Objective: To assess the light-induced cell-killing ability of a photosensitizer.
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7 or SW480) are cultured in appropriate media.
-
Procedure:
-
Cells are incubated with varying concentrations of the photosensitizer (e.g., m-TCPP nanoparticles) for a specific duration to allow for cellular uptake.
-
The cells are then exposed to a specific wavelength and dose of light. A control group is kept in the dark.
-
Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity.
-
-
Data Analysis: The concentration of the photosensitizer that causes 50% cell death upon light exposure (IC50) is determined.
III. Visualizing the Mechanisms of Action
To further elucidate the biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel meso-substituted porphyrin derivatives and its potential use in photodynamic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical properties and photodynamic therapy activity of a meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester–graphene quantum dot conjugate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Methyl 3-formylbenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3-formylbenzoate, ensuring compliance with safety regulations and promoting a secure working environment.
This compound is classified as an acute oral toxicant (Category 4) and can cause skin and eye irritation.[1][2] Therefore, it must be treated as hazardous waste and disposed of through a licensed chemical waste disposal service.[3][4][5][6] Under no circumstances should it be disposed of down the drain or in regular trash.
Hazard Classification and Safety Information
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Category | Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets and chemical databases.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust formation.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.
-
Do not mix with other waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.
2. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "52178-50-4"
-
The hazard pictograms (as shown in the table above).
-
The date of accumulation.
-
The name and contact information of the generating laboratory or personnel.
-
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste manifest and transportation. The precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant."[3][4][5][6]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies. Deface the original label before disposal.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent, non-combustible material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.
-
Report: Report the spill to your EHS office.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
References
- 1. This compound = 98.0 GC 52178-50-4 [sigmaaldrich.com]
- 2. This compound | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 52178-50-4 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Methyl 3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-formylbenzoate (CAS No: 52178-50-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Minimum Required PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[4] A face shield may be required where splashing is a risk. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile, Butyl).[5] |
| Body Protection | Protective work clothing or lab coat. An apron may also be necessary.[2] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. Use in a well-ventilated area is mandatory.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
Workflow for Handling this compound:
Caption: This flowchart outlines the key procedural steps for safely handling this compound from receipt to disposal.
Experimental Protocol: General Handling
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the container tightly sealed in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][6] Don all required personal protective equipment as specified in the table above.
-
Handling: Conduct all weighing and transfer operations in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][7] Avoid generating dust.[6]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the work area.[1][8]
-
Spill Response: In case of a spill, evacuate the area. For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.[5] Ensure the area is well-ventilated.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[1][2][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[9][10] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow:
Caption: This diagram illustrates the necessary steps for the proper disposal of waste containing this compound.
Disposal Protocol:
-
Waste Collection: Collect all waste materials, including unused product and contaminated items (e.g., gloves, absorbent paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[2][9] Do not dispose of it down the drain or with general trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

